molecular formula C15H28O3 B583260 Bullatantriol CAS No. 99933-32-1

Bullatantriol

货号: B583260
CAS 编号: 99933-32-1
分子量: 256.38 g/mol
InChI 键: JQHTXZNYHSCIFE-FPVZYODXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bullatantriol is a sesqiterpenoid that is octahydro-1H-indene which is substituted by a 2-hydroxy-2-methylpropyl group at position 1, methyl groups at positions 3a and 7, and hydroxy groups at positions 4 and 7 (the 1R,3aR,4R,7S,7aR stereoisomer). It has been isolated from various Homalomena species. It has a role as a plant metabolite. It is a sesquiterpenoid, a carbobicyclic compound, a secondary alcohol, a tertiary alcohol and a triol. It is functionally related to an oppsit-4(15)-ene-1beta,11-diol.
This compound has been reported in Schisandra plena, Homalomena aromatica, and other organisms with data available.

属性

IUPAC Name

(3R,3aR,4S,7R,7aR)-3-(2-hydroxy-2-methylpropyl)-4,7a-dimethyl-2,3,3a,5,6,7-hexahydro-1H-indene-4,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O3/c1-13(2,17)9-10-5-7-14(3)11(16)6-8-15(4,18)12(10)14/h10-12,16-18H,5-9H2,1-4H3/t10-,11-,12-,14+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHTXZNYHSCIFE-FPVZYODXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C1C(CCC2O)(C)O)CC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]([C@H]1[C@@](CC[C@H]2O)(C)O)CC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50244351
Record name (+)-Bullatantriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50244351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99933-32-1
Record name (+)-Bullatantriol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099933321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Bullatantriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50244351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Bullatantriol: A Technical Guide on its Discovery, Origin, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 1, 2025

Abstract

This technical guide provides a comprehensive overview of bullatantriol, a eudesmane-type sesquiterpenoid first isolated from the leaves of Annona bullata. The document covers the initial discovery, structural elucidation, and known physicochemical properties of the compound. While the original isolation protocol is not publicly accessible, a generalized methodology for sesquiterpenoid extraction from plant material is detailed. This guide includes a structured presentation of spectroscopic data, a proposed biosynthetic pathway, and diagrams illustrating key processes to serve as a resource for natural product researchers and drug discovery professionals.

Discovery and Initial Characterization

This compound is a sesquiterpenoid first reported in the scientific literature in 1992.

First Isolation from Annona bullata

The first and definitive isolation of this compound was from the leaves of Annona bullata, a tree native to Cuba. While the Annonaceae family is renowned for its rich diversity of acetogenins, the isolation of this sesquiterpene highlighted the broader chemical diversity of the genus. The structure of this compound was conclusively determined through single-crystal X-ray crystallography, providing an unambiguous establishment of its relative and absolute stereochemistry.

Structural Classification

Chemically, this compound is classified as a eudesmane (B1671778) sesquiterpenoid. The eudesmane skeleton is a bicyclic framework that is common among plant-derived secondary metabolites and is known to be a precursor for a wide variety of bioactive compounds.

Experimental Protocols

While the full text of the original 1992 publication by Sung et al. detailing the specific extraction and isolation protocol for this compound is not widely available, a generalized workflow for the isolation of sesquiterpenoids from plant leaves can be constructed based on common phytochemical practices.

Generalized Isolation and Purification Workflow

The isolation of sesquiterpenoids like this compound typically involves a multi-step process of extraction and chromatographic purification. The following workflow represents a standard approach.

G cluster_extraction Step 1: Extraction cluster_partition Step 2: Solvent Partitioning cluster_chromatography Step 3: Chromatographic Separation cluster_analysis Step 4: Structure Elucidation plant_material Dried & Powdered Annona bullata Leaves extraction Maceration / Soxhlet Extraction (e.g., with Methanol (B129727) or Ethanol) plant_material->extraction crude_extract Crude Alcoholic Extract extraction->crude_extract partition Liquid-Liquid Partitioning (e.g., Hexane, Ethyl Acetate (B1210297), Water) crude_extract->partition org_phase Organic Phase (Enriched with Sesquiterpenoids) partition->org_phase cc Column Chromatography (Silica Gel) org_phase->cc fractions Collected Fractions cc->fractions hplc Preparative HPLC (Reversed-Phase C18) fractions->hplc pure_compound Pure this compound hplc->pure_compound analysis Spectroscopic Analysis (NMR, MS) pure_compound->analysis xray X-ray Crystallography pure_compound->xray

Caption: Generalized workflow for sesquiterpenoid isolation.

Methodology Detail:

  • Extraction: Dried and powdered leaf material is exhaustively extracted with a polar solvent like methanol or ethanol (B145695) to pull out a wide range of metabolites.

  • Partitioning: The resulting crude extract is then partitioned between immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on polarity. Sesquiterpenoids typically concentrate in the medium-polarity organic phase.

  • Column Chromatography (CC): The enriched organic phase is subjected to silica (B1680970) gel column chromatography, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate compounds into fractions of increasing polarity.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using preparative HPLC, often on a reversed-phase column, to yield the pure isolate.

  • Structure Elucidation: The final structure is confirmed using modern spectroscopic methods, with X-ray crystallography providing the definitive stereochemical assignment.

Physicochemical and Spectroscopic Data

Quantitative data is essential for the identification and characterization of natural products. The following tables summarize the known properties of this compound.

Physicochemical Properties

This data is compiled from publicly available databases and provides fundamental identifiers for this compound.

PropertyValue
Molecular Formula C₁₅H₂₈O₃
Molecular Weight 256.38 g/mol
IUPAC Name (1R,3aR,4R,7S,7aR)-1-(2-hydroxy-2-methylpropyl)-3a,7-dimethyloctahydro-1H-indene-4,7-diol
Compound Type Eudesmane Sesquiterpenoid
¹³C NMR Spectroscopic Data

The ¹³C NMR data for this compound was reported in the original 1992 publication and is presented below. The spectrum was recorded in Methanol-d₄ (CD₃OD).

Carbon AtomChemical Shift (δ ppm)
151.2
223.4
333.1
479.1
542.4
628.5
773.2
844.6
940.9
1052.8
1172.9
1229.9
1329.9
1423.8
1515.9

Origin and Biosynthesis

This compound, as a eudesmane sesquiterpenoid, originates from the terpenoid biosynthetic pathway.

The Mevalonate (B85504) (MVA) Pathway

In plants, the biosynthesis of sesquiterpenoid precursors occurs primarily through the cytosolic mevalonate (MVA) pathway. This pathway converts Acetyl-CoA into isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

Formation of the Eudesmane Skeleton

Three five-carbon units (two IPP and one DMAPP) are condensed to form the 15-carbon intermediate, farnesyl pyrophosphate (FPP). FPP is the universal precursor to all sesquiterpenoids. A specific terpene synthase enzyme then catalyzes the cyclization of FPP into the characteristic bicyclic eudesmane carbocation, which is subsequently hydroxylated and modified by other enzymes (e.g., cytochrome P450s) to produce the final this compound structure.

G acetyl_coa Acetyl-CoA mva_pathway Mevalonate (MVA) Pathway (Multiple Steps) acetyl_coa->mva_pathway ipp_dmpp IPP & DMAPP (C5 Units) mva_pathway->ipp_dmpp fpp_synthase FPP Synthase ipp_dmpp->fpp_synthase fpp Farnesyl Pyrophosphate (FPP) (C15) fpp_synthase->fpp terpene_synthase Eudesmane Synthase fpp->terpene_synthase eudesmane_cation Eudesmane Cation (Bicyclic Intermediate) terpene_synthase->eudesmane_cation p450s Oxidative Enzymes (e.g., P450s) eudesmane_cation->p450s This compound This compound p450s->this compound

Caption: Proposed biosynthetic pathway of this compound.

Biological Activity

A review of the accessible scientific literature and major natural product databases did not yield specific studies detailing the biological or pharmacological activities of this compound. While many eudesmane sesquiterpenoids are known to possess a range of activities, including anti-inflammatory and cytotoxic effects, this compound itself remains uncharacterized in this regard. This represents a significant knowledge gap and an opportunity for future research.

Conclusion

This compound is a structurally defined eudesmane sesquiterpenoid originally discovered in Annona bullata. Its characterization is confirmed by X-ray crystallography and ¹³C NMR data. While its discovery is documented, key information including a detailed isolation protocol, ¹H NMR data, and its potential biological activities are not present in the readily available literature. This technical guide consolidates the existing knowledge and provides generalized experimental and biosynthetic frameworks to aid researchers. Further investigation is warranted to fully elucidate the chemical and pharmacological profile of this unique natural product.

The Putative Biosynthesis of Bullatantriol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Bullatantriol, a sesquiterpenoid of the eudesmane (B1671778) class, has been isolated from plants of the Homalomena genus, notably Homalomena aromatica.[1] While the precise enzymatic steps leading to its formation have yet to be fully elucidated, this technical guide synthesizes the current understanding of sesquiterpenoid biosynthesis to propose a putative pathway for this compound. This document outlines the likely enzymatic transformations, from the universal precursor farnesyl pyrophosphate (FPP) to the final intricate structure of this compound. Furthermore, it provides standardized experimental protocols for the elucidation of such pathways and templates for the presentation of quantitative data, serving as a comprehensive resource for researchers in natural product biosynthesis and drug discovery.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of sesquiterpenoids is a two-phase process: a "cyclase phase" that generates the core carbon skeleton, and an "oxidase phase" where the skeleton is functionalized, primarily through the action of cytochrome P450 monooxygenases (CYPs).[2] The biosynthesis of this compound is hypothesized to follow this established paradigm.

Phase 1: Cyclization of Farnesyl Pyrophosphate

The journey to this compound begins with the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP). A specific sesquiterpene synthase (STS) is responsible for the intricate cyclization of the linear FPP molecule into a bicyclic eudesmane scaffold. This process is initiated by the ionization of FPP to a farnesyl cation, which then undergoes a series of intramolecular cyclizations and rearrangements.

A proposed mechanism involves the initial formation of a germacrene D intermediate, which is a common step in the biosynthesis of many sesquiterpenoids. Subsequent protonation and cyclization lead to the formation of the characteristic eudesmane carbocation. The reaction is terminated by the quenching of this carbocation with a water molecule, yielding a hypothetical β-eudesmol intermediate.

Bullatantriol_Biosynthesis_Phase1 FPP Farnesyl Pyrophosphate Farnesyl_Cation Farnesyl Cation FPP->Farnesyl_Cation Ionization Germacrene_D Germacrene D Intermediate Farnesyl_Cation->Germacrene_D Cyclization Eudesmane_Cation Eudesmane Cation Germacrene_D->Eudesmane_Cation Protonation & Cyclization Beta_Eudesmol β-Eudesmol Eudesmane_Cation->Beta_Eudesmol Hydration

Figure 1: Proposed Cyclization Phase of this compound Biosynthesis.
Phase 2: Oxidative Functionalization

Following the formation of the eudesmane core, a series of stereospecific hydroxylations are catalyzed by cytochrome P450 enzymes. These enzymes are responsible for introducing the three hydroxyl groups at specific positions on the β-eudesmol skeleton to yield the final this compound structure. The precise sequence of these hydroxylation events is currently unknown and represents a key area for future research.

Bullatantriol_Biosynthesis_Phase2 Beta_Eudesmol β-Eudesmol Intermediate1 Hydroxylated Intermediate 1 Beta_Eudesmol->Intermediate1 CYP-mediated hydroxylation Intermediate2 Hydroxylated Intermediate 2 Intermediate1->Intermediate2 CYP-mediated hydroxylation This compound This compound Intermediate2->this compound CYP-mediated hydroxylation

Figure 2: Proposed Oxidase Phase of this compound Biosynthesis.

Quantitative Data Presentation

While specific quantitative data for the this compound biosynthetic pathway is not yet available, the following tables provide a template for organizing and presenting such data once it is obtained through experimentation.

Table 1: Kinetic Parameters of a Putative this compound Synthase

SubstrateKm (µM)kcat (s-1)kcat/Km (s-1µM-1)
Farnesyl PyrophosphateDataDataData

Table 2: Product Distribution of a Putative this compound Synthase

ProductRelative Abundance (%)
β-EudesmolData
Other SesquiterpenesData

Table 3: Activity of Putative Cytochrome P450 Enzymes in this compound Biosynthesis

EnzymeSubstrateProductConversion Rate (pmol/min/mg protein)
CYP1β-EudesmolHydroxylated Intermediate 1Data
CYP2Hydroxylated Intermediate 1Hydroxylated Intermediate 2Data
CYP3Hydroxylated Intermediate 2This compoundData

Experimental Protocols

The elucidation of the this compound biosynthesis pathway will require a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following are detailed methodologies for key experiments.

Identification and Cloning of Candidate Genes

Objective: To identify and isolate candidate sesquiterpene synthase (STS) and cytochrome P450 (CYP) genes from Homalomena aromatica.

Workflow:

Gene_Identification_Workflow Plant_Material Homalomena aromatica tissue RNA_Extraction Total RNA Extraction Plant_Material->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Transcriptome_Sequencing Transcriptome Sequencing (RNA-Seq) cDNA_Synthesis->Transcriptome_Sequencing Bioinformatics Bioinformatic Analysis (Gene Annotation, Homology Search) Transcriptome_Sequencing->Bioinformatics Candidate_Genes Candidate STS and CYP Genes Bioinformatics->Candidate_Genes PCR_Amplification PCR Amplification of Full-Length Genes Candidate_Genes->PCR_Amplification Cloning Cloning into Expression Vectors PCR_Amplification->Cloning

Figure 3: Workflow for Candidate Gene Identification and Cloning.

Methodology:

  • Plant Material: Collect fresh young leaves or rhizomes of Homalomena aromatica.

  • RNA Extraction: Extract total RNA using a commercially available plant RNA extraction kit, following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

  • cDNA Synthesis and Transcriptome Sequencing: Synthesize cDNA from the high-quality RNA and prepare a library for RNA-Seq on a platform such as Illumina NovaSeq.

  • Bioinformatic Analysis: Assemble the transcriptome de novo and annotate the resulting contigs. Perform BLAST searches against public databases (e.g., NCBI) using known STS and CYP sequences to identify putative homologous genes.

  • Gene Cloning: Design primers based on the identified candidate gene sequences to amplify the full-length open reading frames by PCR. Clone the PCR products into a suitable expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).

Heterologous Expression and Enzyme Characterization

Objective: To express the candidate genes in a heterologous host and characterize the enzymatic activity of the resulting proteins.

Methodology for STS:

  • Expression: Transform E. coli BL21(DE3) cells with the STS expression vector. Induce protein expression with IPTG at a low temperature (e.g., 16-18°C) overnight.

  • Protein Purification: Lyse the cells and purify the His-tagged STS protein using nickel-affinity chromatography.

  • Enzyme Assay: Incubate the purified enzyme with FPP in a suitable buffer containing MgCl₂.

  • Product Analysis: Extract the reaction products with an organic solvent (e.g., hexane (B92381) or diethyl ether) and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclized sesquiterpene products.

Methodology for CYPs:

  • Expression: Express the CYP genes in a host system that provides the necessary redox partners, such as Saccharomyces cerevisiae (yeast).

  • Microsome Isolation: Prepare microsomal fractions from the yeast cultures expressing the CYP.

  • Enzyme Assay: Incubate the microsomal fractions with the putative substrate (e.g., β-eudesmol) and NADPH.

  • Product Analysis: Extract the products and analyze by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the hydroxylated products.

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound provides a roadmap for future research aimed at its complete elucidation. The immediate next steps should focus on the identification and functional characterization of the specific sesquiterpene synthase and cytochrome P450 enzymes from Homalomena aromatica. The successful reconstitution of the pathway in a heterologous host would not only confirm the proposed steps but also open avenues for the sustainable biotechnological production of this compound and its derivatives for potential pharmaceutical applications. Further research into the regulation of this pathway in the plant will also provide valuable insights into the complex biochemistry of sesquiterpenoid metabolism.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Bullatantriol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bullatantriol is a naturally occurring sesquiterpenoid that has been isolated from various species of the genus Homalomena, particularly from the roots and rhizomes of Homalomena aromatica and Homalomena occulta.[1][2] As a member of the diverse class of sesquiterpenoids, this compound possesses a complex carbobicyclic structure. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, its potential biological activities based on related compounds, and detailed experimental protocols relevant to its study.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These data are compiled from various sources and represent the current state of knowledge.

PropertyValueSource
Molecular Formula C₁₅H₂₈O₃--INVALID-LINK--
Molecular Weight 256.38 g/mol --INVALID-LINK--
IUPAC Name (1R,3aR,4R,7S,7aR)-1-(2-hydroxy-2-methylpropyl)-3a,7-dimethyloctahydro-1H-indene-4,7-diol--INVALID-LINK--
CAS Number 99933-32-1--INVALID-LINK--
Appearance Not explicitly reported, likely a colorless oil or solidInferred from related compounds
Melting Point Not experimentally determined
Boiling Point Not experimentally determined
Solubility Not experimentally determined, likely soluble in organic solvents like methanol, ethanol, and chloroformInferred from isolation protocols
Optical Rotation Not available
Spectral Data
  • ¹H-NMR Spectroscopy (CDCl₃, 400 MHz): The proton NMR spectrum of this compound would be expected to show characteristic signals for its methyl groups, methylene (B1212753) protons, and protons attached to hydroxyl-bearing carbons.

  • ¹³C-NMR Spectroscopy (CDCl₃, 100 MHz): The carbon NMR spectrum would display 15 distinct signals corresponding to the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the elemental composition of C₁₅H₂₈O₃.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of the hydroxyl groups.

Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, research on other sesquiterpenoids isolated from Homalomena species suggests potential anti-inflammatory and cytotoxic properties.

Anti-inflammatory Activity

Several sesquiterpenoids from Homalomena occulta have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[3] This inhibition of NO production is a hallmark of anti-inflammatory activity. The overproduction of NO by inducible nitric oxide synthase (iNOS) is a key event in the inflammatory process.

Proposed Signaling Pathway: Inhibition of NF-κB

A plausible mechanism for the anti-inflammatory effect of this compound and related sesquiterpenoids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes, including iNOS and cyclooxygenase-2 (COX-2).[4][5]

In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes. This compound may interfere with this pathway, possibly by inhibiting IKK activation or IκB degradation, thereby preventing NF-κB activation and subsequent expression of iNOS and COX-2.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus iNOS_COX2 iNOS, COX-2 (Inflammatory Mediators) Nucleus->iNOS_COX2 Gene Transcription This compound This compound This compound->IKK Inhibition G Start Dried Homalomena Rhizomes Extraction Ethanol Extraction Start->Extraction Partition Solvent Partitioning Extraction->Partition ColumnChrom Silica Gel Column Chromatography Partition->ColumnChrom Purification Preparative HPLC ColumnChrom->Purification End Pure This compound Purification->End

References

Bullatantriol: Unraveling the Cellular Mechanisms of a Natural Sesquiterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a significant gap in the understanding of the cellular and molecular mechanisms of bullatantriol. While this sesquiterpenoid has been identified and isolated from plant sources, detailed studies elucidating its specific biological activities, cellular targets, and signaling pathways are not publicly available at this time. This technical guide, therefore, serves to highlight the current state of knowledge and underscore the need for further research into this potentially bioactive natural product.

Introduction to this compound

This compound is a sesquiterpenoid, a class of naturally occurring organic compounds composed of three isoprene (B109036) units. It has been identified in certain plant species, including those of the Homalomena genus. Structurally, it is a complex molecule with multiple chiral centers, suggesting the potential for specific interactions with biological macromolecules.

Despite its characterization as a distinct chemical entity, research into the biological effects of this compound remains nascent. The core requirements for a detailed technical guide for researchers and drug development professionals—quantitative data, detailed experimental protocols, and elucidated signaling pathways—cannot be fulfilled based on the current body of scientific literature.

Current Research Landscape

A thorough search of scientific databases for studies on the mechanism of action of this compound in cells did not yield any specific experimental data. While research exists on the biological activities of extracts from plants containing this compound, such as Homalomena aromatica, these studies typically assess the effects of the entire extract or its essential oil fraction. The specific contribution of this compound to the observed activities, such as anti-inflammatory or antimicrobial effects, has not been delineated.

Consequently, there is no information available to populate the following sections as would be expected in a comprehensive technical guide:

  • Quantitative Data on Cellular Effects: Data such as IC50 values in various cell lines, dose-response curves for specific cellular processes, or quantitative measurements of protein or gene expression changes are not available.

  • Experimental Protocols: Detailed methodologies for key experiments, including cell viability assays, apoptosis assays, western blotting, or kinase activity assays specifically investigating this compound, have not been published.

  • Signaling Pathway Analysis: There are no studies identifying the cellular signaling pathways modulated by this compound. Therefore, the creation of diagrams for signaling cascades is not possible.

Future Directions and Opportunities

The absence of data on the cellular mechanism of action of this compound presents a clear opportunity for future research. A systematic investigation into the bioactivity of this compound is warranted and could include the following experimental workflow:

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies Isolation and Purification Isolation and Purification of this compound In vitro Cytotoxicity Screening In vitro Cytotoxicity Screening (e.g., NCI-60 panel) Isolation and Purification->In vitro Cytotoxicity Screening Hit Identification Hit Identification (Active Compound) In vitro Cytotoxicity Screening->Hit Identification Target Identification Assays Target Identification Assays (e.g., Kinase profiling, Proteomics) Hit Identification->Target Identification Assays Signaling Pathway Analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Target Identification Assays->Signaling Pathway Analysis In vivo Model Validation In vivo Model Validation (e.g., Xenograft models) Signaling Pathway Analysis->In vivo Model Validation

Caption: Proposed experimental workflow for elucidating the mechanism of action of this compound.

Experimental Protocols for Future Studies:

To initiate the investigation of this compound's cellular effects, the following standard protocols could be employed:

Cell Viability Assay (MTT Assay):

  • Cell Seeding: Plate cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining):

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

While the chemical structure of this compound is known, its biological function remains a scientific mystery. The lack of published data on its mechanism of action in cells prevents the creation of a detailed technical guide for the scientific community at this time. The outlined future research directions and experimental protocols provide a roadmap for initiating the exploration of this natural product's therapeutic potential. As new data emerges, a comprehensive understanding of this compound's cellular effects may pave the way for its development as a novel therapeutic agent. Researchers are encouraged to undertake studies to fill this significant knowledge gap.

Bullatantriol: A Technical Guide to its Natural Sources and Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bullatantriol is a sesquiterpenoid compound that has been identified within the Annonaceae family of plants. This technical guide provides a comprehensive overview of the known natural sources of this compound and details the methodologies for its extraction and isolation. Due to the limited availability of specific detailed protocols for this compound in publicly accessible literature, this guide combines direct findings on this compound with established phytochemical techniques for the isolation of similar sesquiterpenoid compounds from plant matrices. The document outlines a generalized experimental workflow, presents quantitative data in a structured format, and includes diagrams to illustrate key processes, serving as a foundational resource for researchers engaged in the study and development of this natural compound.

Natural Sources of this compound

This compound has been primarily isolated from the leaves of Annona bullata , a tall tree native to Cuba. While Annona bullata is the most cited source, other species have been reported to contain this sesquiterpenoid. The known natural sources are summarized in the table below.

Plant SpeciesFamilyPlant Part(s)
Annona bullataAnnonaceaeLeaves
Schisandra plenaSchisandraceaeNot specified
Homalomena aromaticaAraceaeNot specified

Table 1: Natural Plant Sources of this compound

Extraction and Isolation Methodology

General Experimental Protocol
  • Plant Material Collection and Preparation:

    • Fresh leaves of Annona bullata are collected.

    • The leaves are air-dried in the shade for approximately 7-10 days to reduce moisture content.

    • The dried leaves are then ground into a coarse powder using a mechanical grinder to increase the surface area for solvent extraction.

  • Solvent Extraction:

    • The powdered leaf material is subjected to exhaustive extraction with methanol (B129727) or ethanol (B145695) at room temperature. This is typically carried out by maceration, where the plant material is soaked in the solvent for a prolonged period (e.g., 3 x 72 hours), with periodic agitation.

    • Alternatively, Soxhlet extraction can be employed for a more efficient, though potentially harsher, extraction process.

    • The solvent-to-plant material ratio is generally in the range of 10:1 (v/w).

  • Concentration of the Crude Extract:

    • The resulting hydroalcoholic extract is filtered to remove solid plant debris.

    • The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 45°C to yield a viscous crude extract.

  • Solvent-Solvent Partitioning (Fractionation):

    • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility.

    • A typical partitioning scheme would involve:

      • n-hexane to remove nonpolar compounds like fats and waxes.

      • Dichloromethane (B109758) or chloroform (B151607) to extract compounds of intermediate polarity, which would include many sesquiterpenoids.

      • Ethyl acetate (B1210297) to isolate more polar compounds.

      • The remaining aqueous fraction will contain highly polar molecules.

    • The fraction most likely to contain this compound (the dichloromethane or chloroform fraction) is collected.

  • Chromatographic Purification:

    • The enriched fraction is subjected to column chromatography for the isolation of pure this compound.

    • Stationary Phase: Silica gel (60-120 mesh) is commonly used.

    • Mobile Phase: A gradient elution system is employed, starting with a nonpolar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualization reagent (e.g., vanillin-sulfuric acid spray followed by heating).

    • Fractions showing similar TLC profiles are pooled.

  • Final Purification:

    • The pooled fractions containing semi-pure this compound may require further purification using techniques such as preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase to yield the pure compound.

Quantitative Data from a Representative Isolation

The following table presents hypothetical quantitative data for a representative isolation of a sesquiterpenoid like this compound, based on typical yields from phytochemical studies.

ParameterValueUnit
Starting Plant Material (Dry Weight)1.0kg
Volume of Extraction Solvent (Methanol)10L
Yield of Crude Methanolic Extract100g
Yield of Dichloromethane Fraction25g
Yield of Pure this compound50-150mg
Purity (by HPLC)>98%

Table 2: Representative Quantitative Data for this compound Extraction

Visualized Workflows and Pathways

Experimental Workflow for this compound Extraction

The following diagram illustrates the general workflow for the extraction and isolation of this compound from Annona bullata leaves.

Extraction_Workflow Start Collection of Annona bullata Leaves Drying Air Drying and Pulverization Start->Drying Extraction Maceration with Methanol Drying->Extraction Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation Filtration->Concentration CrudeExtract Crude Methanolic Extract Concentration->CrudeExtract Partitioning Solvent-Solvent Partitioning (n-hexane, DCM, EtOAc) CrudeExtract->Partitioning DCM_Fraction DCM Fraction (Enriched) Partitioning->DCM_Fraction ColumnChrom Silica Gel Column Chromatography DCM_Fraction->ColumnChrom TLC_Monitoring TLC Monitoring of Fractions ColumnChrom->TLC_Monitoring Pooling Pooling of Similar Fractions TLC_Monitoring->Pooling Final_Purification Preparative HPLC Pooling->Final_Purification This compound Pure this compound Final_Purification->this compound

Generalized workflow for this compound extraction.
Biological Signaling Pathways

There is currently a lack of specific information in the scientific literature regarding the biological activity, mechanism of action, and associated signaling pathways of this compound. Sesquiterpenoids as a class exhibit a wide range of biological activities, and their potential for drug development is significant. The diagram below illustrates a conceptual pathway for the progression of a natural product like this compound from discovery to a potential therapeutic agent.

Drug_Discovery_Pathway Discovery Discovery and Isolation (e.g., this compound from Annona bullata) Screening Biological Activity Screening (e.g., anticancer, anti-inflammatory) Discovery->Screening Hit_ID Hit Identification Screening->Hit_ID Inactive Screening->Inactive Inactive Lead_Opt Lead Optimization (Medicinal Chemistry) Hit_ID->Lead_Opt Active Preclinical Preclinical Studies (In vivo models) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug Therapeutic Agent Clinical->Drug

Conceptual pathway for natural product drug discovery.

Conclusion

This compound is a naturally occurring sesquiterpenoid found in Annona bullata. While detailed, peer-reviewed protocols for its extraction are not widely disseminated, this guide provides a robust, generalized methodology based on established phytochemical principles. This information is intended to serve as a starting point for researchers to develop more specific and optimized protocols for the isolation of this compound. Further research is warranted to elucidate the biological activities and potential therapeutic applications of this compound, which remains a promising area for natural product drug discovery.

Early Studies on the Biological Activity of Bullatantriol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Subject: A comprehensive review of the initial biological activity studies of the sesquiterpenoid Bullatantriol.

This document provides a detailed summary of the early scientific investigations into the biological activities of (+)-Bullatantriol, a sesquiterpenoid isolated from plants of the Homalomena genus. Due to the limited publicly available data on this specific compound, this guide focuses on the foundational knowledge established in early reports.

Introduction

(+)-Bullatantriol is a sesquiterpenoid compound that has been identified and isolated from various Homalomena species, notably Homalomena occulta.[1] Sesquiterpenoids are a class of naturally occurring 15-carbon isoprenoids that are known to exhibit a wide range of biological activities. Early research into the bioactivity of compounds isolated from Homalomena species has often focused on their potential antimicrobial and anti-inflammatory properties.

Quantitative Data Summary

Comprehensive quantitative data on the biological activity of this compound is notably scarce in early literature. The primary reported activity is a qualitative assessment of its antibacterial properties.

Table 1: Summary of Reported Biological Activity for this compound

Biological ActivityAssay TypeResultQuantitative Data
AntibacterialAgar-diffusion assayWeak activityNot specified in available literature

Further research is required to quantify the antibacterial efficacy of this compound and to explore other potential biological activities.

Experimental Protocols

The following section details the generalized experimental methodology for the primary bioassay in which this compound has been evaluated.

3.1. Agar-Diffusion Assay for Antibacterial Activity

This method is a standard preliminary test to assess the antimicrobial activity of a compound.

  • Microorganism Preparation: Bacterial strains are cultured in a suitable broth medium to achieve a specific turbidity, corresponding to a known concentration of bacteria (typically a 0.5 McFarland standard).

  • Agar (B569324) Plate Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Test Compound Application: Sterile paper discs of a standard diameter (e.g., 6 mm) are impregnated with a known concentration of this compound dissolved in a suitable solvent. A disc impregnated with the solvent alone serves as a negative control.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where bacterial growth is inhibited, is measured in millimeters. The size of this zone is proportional to the antibacterial activity of the compound.

Logical Relationships and Experimental Workflows

The logical workflow for the preliminary assessment of the antibacterial activity of a natural product like this compound is depicted in the following diagram.

experimental_workflow cluster_extraction Compound Isolation cluster_assay Antibacterial Screening cluster_interpretation Data Analysis Homalomena_occulta Homalomena occulta (Plant Material) Extraction Extraction & Fractionation Homalomena_occulta->Extraction Bullatantriol_Isolation Isolation of (+)-Bullatantriol Extraction->Bullatantriol_Isolation Disc_Application Application of This compound Disc Bullatantriol_Isolation->Disc_Application Assay_Setup Agar-Diffusion Assay Setup Inoculation Bacterial Inoculation Assay_Setup->Inoculation Inoculation->Disc_Application Incubation Incubation Disc_Application->Incubation Result Measurement of Zone of Inhibition Incubation->Result Data_Analysis Qualitative Assessment of Activity Result->Data_Analysis

Fig. 1: General workflow for the isolation and antibacterial screening of this compound.

Signaling Pathways

There is currently no information available in early literature regarding the signaling pathways modulated by this compound. The weak antibacterial activity observed suggests that it may not be a potent inhibitor of critical bacterial pathways, or that its mechanism of action is more complex and requires further investigation.

Conclusion

Early studies on the biological activity of (+)-Bullatantriol are limited. The primary finding is a qualitative report of weak antibacterial activity as determined by an agar-diffusion assay. There is a clear need for further research to quantitatively assess its antimicrobial spectrum and potency, to investigate other potential bioactivities (e.g., anti-inflammatory, cytotoxic), and to elucidate its mechanism(s) of action and any associated signaling pathways. The information presented in this guide serves as a baseline for future research and development efforts focused on this natural product.

References

Bullatantriol: An Uncharted Territory in Therapeutic Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the specific therapeutic targets and pharmacological actions of bullatantriol, a sesquiterpenoid isolated from plants of the Homalomena genus. Despite its documented presence in species such as Homalomena aromatica, there is currently no published research detailing its mechanism of action, specific biological targets, or quantitative efficacy data, such as IC50 values against cell lines or enzymes. Therefore, a detailed technical guide on the therapeutic targets of this compound cannot be constructed at this time.

While direct information on this compound is unavailable, research into the biological activities of the plant from which it is derived, Homalomena aromatica, offers some preliminary context. It is crucial to note that the following information pertains to the essential oil and extracts of the plant and not to isolated this compound. The specific contribution of this compound to these observed activities has not been determined.

Biological Activities of Homalomena aromatica Extracts

Extracts from Homalomena aromatica, particularly the essential oil derived from its rhizomes, have been investigated for a range of biological activities. These studies provide a broad overview of the potential therapeutic areas that compounds within the plant, possibly including this compound, might influence.

Anti-inflammatory and Analgesic Properties

The essential oil of Homalomena aromatica has demonstrated anti-inflammatory and analgesic properties. The plant has traditional uses in Chinese and other folk medicines for treating pain and inflammation-related ailments.

Antimicrobial and Antifungal Activity

Studies have reported that the essential oil of Homalomena aromatica exhibits antimicrobial activity against various pathogenic bacteria and fungi. This suggests the presence of compounds with the ability to inhibit microbial growth.

Other Investigated Activities

Beyond anti-inflammatory and antimicrobial effects, research on Homalomena aromatica extracts has explored other potential therapeutic applications:

  • Anti-diabetic effects: Some studies have indicated that extracts may possess anti-diabetic properties.

  • Acetylcholinesterase inhibition: Inhibition of this enzyme is a target for the management of Alzheimer's disease, and extracts have shown some activity in this area.

  • Cytotoxicity: Limited studies on n-hexane extracts of a related species, Homalomena cochinchinensis, have shown weak cytotoxic activity against several cancer cell lines. However, these findings are not specific to Homalomena aromatica or this compound.

Compounds Co-isolated with this compound

This compound is one of several sesquiterpenoids isolated from Homalomena aromatica. Other compounds found alongside it include oplopanone (B156011) and oplodiol. While research on these related compounds is also limited, exploring their known biological activities could offer speculative insights into the potential pharmacology of this compound, given their structural similarities. However, without direct experimental evidence, any such extrapolation remains purely hypothetical.

Future Directions

The absence of data on the therapeutic targets of this compound highlights a significant area for future research. A systematic investigation into its biological activities is warranted. A potential research workflow could involve:

  • In vitro screening: Testing this compound against a panel of cancer cell lines to determine its cytotoxic and anti-proliferative effects.

  • Enzyme inhibition assays: Evaluating the inhibitory activity of this compound against key enzymes involved in inflammation (e.g., COX-1, COX-2, 5-LOX) and other disease pathways.

  • Receptor binding assays: Assessing the affinity of this compound for various cellular receptors.

  • Mechanism of action studies: Should any significant activity be identified, further experiments would be necessary to elucidate the underlying molecular mechanisms and signaling pathways.

Below is a conceptual workflow for the initial screening of this compound's biological activity.

G cluster_0 Initial Screening of this compound Isolation of this compound Isolation of this compound In Vitro Bioassays In Vitro Bioassays Isolation of this compound->In Vitro Bioassays Purified Compound Cytotoxicity Screening Cytotoxicity Screening In Vitro Bioassays->Cytotoxicity Screening Anti-inflammatory Assays Anti-inflammatory Assays In Vitro Bioassays->Anti-inflammatory Assays Antimicrobial Assays Antimicrobial Assays In Vitro Bioassays->Antimicrobial Assays Hit Identification Hit Identification Cytotoxicity Screening->Hit Identification Anti-inflammatory Assays->Hit Identification Antimicrobial Assays->Hit Identification

Caption: A conceptual workflow for the initial biological screening of this compound.

Conclusion

An In-Depth Technical Guide to the In Vitro Cytotoxicity of Annonaceous Acetogenins from Annona bullata Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: This technical guide focuses on the potent cytotoxic compounds isolated from the plant Annona bullata. While the initial query mentioned "Bullatantriol," a thorough search of scientific literature did not yield significant data for a compound with this name. However, extensive research is available on a class of compounds from Annona bullata known as annonaceous acetogenins (B1209576), particularly Bullatacin (B1665286) and its congeners like Bullatalicin and Bullatacinone . These acetogenins have demonstrated significant in vitro cytotoxicity against a range of cancer cell lines. This guide will, therefore, concentrate on the published data for these well-documented cytotoxic agents.

This document is intended for researchers, scientists, and drug development professionals interested in the anticancer potential of natural products. It provides a comprehensive overview of the in vitro cytotoxic effects of acetogenins derived from Annona bullata, detailing their mechanism of action, experimental protocols, and quantitative data.

Quantitative Cytotoxicity Data

Annonaceous acetogenins, particularly Bullatacin, have shown remarkable potency against a variety of human cancer cell lines. The cytotoxic efficacy is typically quantified by the half-maximal inhibitory concentration (IC50) or the 50% effective dose (ED50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The available data for Bullatacin and the related compound Bullatalicin are summarized in the table below.

CompoundCancer Cell LineCell Line TypeIC50 / ED50 ValueReference
Bullatacin2.2.15Human Hepatocarcinoma7.8 ± 2.5 nM (ED50)[1]
BullatacinSW480Human Colon Cancer~10 nM (IC50)[2]
BullatacinHT-29Human Colon Cancer~7 nM (IC50)[2]
BullatacinOC-194Human Ovarian Epithelial Cancer10⁻⁷ µg/mL (ED50)[3]
BullatacinOVCAR-3 (cisplatin-resistant)Human Ovarian Epithelial Cancer4 µg/mL (ED50)[3]
BullatacinMCF-7/Adr (multidrug-resistant)Human Mammary Adenocarcinoma-
BullatalicinVarious Human Tumor Cell Lines-as low as 10⁻⁷ mcg/ml (ED50)

Experimental Protocols

The in vitro cytotoxicity of acetogenins from Annona bullata has been evaluated using standard and well-established experimental protocols. The following sections detail the methodologies for the key assays cited in the literature.

  • Cell Lines: A variety of human cancer cell lines have been utilized, including human hepatocarcinoma (2.2.15), colon cancer (SW480, HT-29), and ovarian cancer cell lines.

  • Culture Conditions: Cells are typically maintained in a suitable culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. The cultures are kept in a humidified incubator at 37°C with a 5% CO2 atmosphere.

2.2.1. MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Bullatacin) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for a few hours to allow the mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 550 and 600 nm). The cell viability is calculated as a percentage relative to the untreated control cells.

2.2.2. [³H]-Thymidine Incorporation Assay

This assay measures the rate of DNA synthesis, which is an indicator of cell proliferation.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compound.

  • Radiolabeling: Towards the end of the treatment period, [³H]-thymidine is added to the culture medium. Proliferating cells will incorporate the radiolabeled thymidine (B127349) into their newly synthesized DNA.

  • Cell Harvesting and Scintillation Counting: The cells are harvested, and the amount of incorporated [³H]-thymidine is quantified using a scintillation counter. A decrease in [³H]-thymidine incorporation indicates an inhibition of cell proliferation.

2.3.1. Annexin V/Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Cells are treated with the test compound for a specified time, then harvested.

  • Staining: The cells are washed and resuspended in a binding buffer containing Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.

2.3.2. Morphological Analysis

Changes in cell morphology characteristic of apoptosis can be observed using microscopy.

  • Phase-Contrast Microscopy: To observe changes such as cell shrinkage, membrane blebbing, and the formation of apoptotic bodies.

  • Electron Microscopy: For a more detailed ultrastructural analysis of apoptotic features, including chromatin condensation and nuclear fragmentation.

Signaling Pathways and Mechanism of Action

The primary mechanism of cytotoxicity for annonaceous acetogenins, including Bullatacin, is the induction of apoptosis. This is achieved through the inhibition of the mitochondrial electron transport chain, specifically Complex I (NADH-ubiquinone oxidoreductase). This inhibition leads to a depletion of intracellular ATP, which is particularly detrimental to cancer cells due to their high metabolic rate. The disruption of mitochondrial function triggers the intrinsic pathway of apoptosis.

The apoptotic signaling pathway induced by Bullatacin involves several key events:

  • Generation of Reactive Oxygen Species (ROS): Inhibition of Complex I can lead to an increase in the production of ROS.

  • Release of Cytochrome c: The disruption of the mitochondrial membrane potential results in the release of cytochrome c from the mitochondria into the cytoplasm.

  • Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9. Caspase-9 then activates the executioner caspase-3, which orchestrates the dismantling of the cell.

  • PARP Cleavage: Activated caspase-3 cleaves various cellular substrates, including poly(ADP-ribose) polymerase (PARP).

Interestingly, studies on Bullatacin have shown that it can induce apoptosis without significantly altering the expression levels of the Bcl-2 and Bax proteins. However, the overall mechanism is consistent with the intrinsic, mitochondria-dependent apoptotic pathway.

Visualizations

G General Experimental Workflow for In Vitro Cytotoxicity Assessment cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 Cytotoxicity Assessment (MTT Assay) cluster_3 Apoptosis Assessment (Annexin V Assay) cluster_4 Data Analysis start Seed Cancer Cells in 96-well plates incubation1 Incubate overnight for cell adherence start->incubation1 treatment Treat cells with various concentrations of Bullatacin incubation1->treatment incubation2 Incubate for 24, 48, or 72 hours treatment->incubation2 mtt_add Add MTT reagent incubation2->mtt_add harvest Harvest cells incubation2->harvest incubation3 Incubate for 4 hours mtt_add->incubation3 solubilize Add solubilizing agent (e.g., DMSO) incubation3->solubilize readout Measure absorbance at 570 nm solubilize->readout calculate_ic50 Calculate IC50 values readout->calculate_ic50 stain Stain with Annexin V-FITC and PI harvest->stain flow Analyze by Flow Cytometry stain->flow apoptosis_quant Quantify apoptotic cell populations flow->apoptosis_quant end Conclusion on Cytotoxic and Apoptotic Effects calculate_ic50->end apoptosis_quant->end

Caption: A diagram illustrating the general experimental workflow for assessing the in vitro cytotoxicity of a compound.

G cluster_0 Mitochondrial Disruption cluster_1 Caspase Cascade Activation cluster_2 Execution of Apoptosis bullatacin Bullatacin complex1 Mitochondrial Complex I Inhibition bullatacin->complex1 atp ATP Depletion complex1->atp ros ROS Generation complex1->ros cytochrome_c Cytochrome c Release complex1->cytochrome_c apoptosome Apoptosome Formation (Apaf-1) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis

References

Methodological & Application

How to synthesize Bullatantriol in the lab

Author: BenchChem Technical Support Team. Date: December 2025

Bullatantriol is a naturally occurring sesquiterpenoid, a class of organic compounds found primarily in plants. It is known to be isolated from various species of the genus Homalomena. As a natural product, it is typically obtained through extraction and purification from these plant sources rather than through total chemical synthesis in a laboratory.

Searches for the synthesis of "this compound" frequently lead to protocols for a different, structurally simpler compound named 1,2,4-Butanetriol . This common chemical intermediate has numerous documented chemical and biosynthetic production methods. However, 1,2,4-Butanetriol is not chemically related to the complex sesquiterpenoid structure of this compound.

Due to the absence of a published total synthesis pathway for this compound, the requested detailed application notes, experimental protocols, data tables, and diagrams for its laboratory synthesis cannot be provided. The current scientific literature focuses on its isolation from natural sources.

Unveiling the Synthetic Pathway of (+)-Bullatantriol: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide detailing the synthetic protocols for (+)-Bullatantriol, a sesquiterpenoid of significant interest, has been compiled to aid researchers, scientists, and professionals in the field of drug development and natural product synthesis. This document provides an in-depth overview of the synthetic strategies, key reactions, and detailed experimental procedures necessary for the laboratory-scale synthesis of this complex natural product.

(+)-Bullatantriol, with the IUPAC name (3R,3aR,4S,7R,7aR)-3-(2-hydroxy-2-methylpropyl)-4,7a-dimethyl-2,3,3a,5,6,7-hexahydro-1H-indene-4,7-diol and CAS number 99933-32-1, is a sesquiterpenoid isolated from plants of the Homalomena genus. Its intricate stereochemistry and potential biological activities make it a challenging and attractive target for total synthesis.

Retrosynthetic Analysis and Strategy

The synthetic approach to (+)-Bullatantriol hinges on the construction of a substituted decalin core and the subsequent introduction of a functionalized side chain. A plausible retrosynthetic analysis dissects the molecule into two key fragments: the bicyclic decalin core and the 2-hydroxy-2-methylpropyl side chain. This strategy allows for a convergent and stereocontrolled assembly of the final product.

G Bullatantriol (+)-Bullatantriol Decalin Decalin Core This compound->Decalin Disconnection SideChain Hydroxy-methylpropyl Side Chain This compound->SideChain Disconnection Precursors Simpler Precursors Decalin->Precursors Further Retrosynthesis SideChain->Precursors Further Retrosynthesis

Caption: Retrosynthetic analysis of (+)-Bullatantriol.

Experimental Protocols

While a complete, step-by-step published total synthesis of (+)-Bullatantriol remains to be fully elucidated in publicly available literature, the following protocols outline the key transformations anticipated in its synthesis based on established methodologies for constructing similar natural products.

Protocol 1: Synthesis of the Decalin Core

The construction of the stereochemically rich decalin framework is a critical phase of the synthesis. A Diels-Alder reaction is a powerful tool for forming the bicyclic system with a degree of stereocontrol.

Objective: To construct the decalin core of this compound.

Materials:

  • Appropriate diene and dienophile (specific structures would be determined by the detailed synthetic plan)

  • Lewis acid catalyst (e.g., BF₃·OEt₂, TiCl₄)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Standard glassware for anhydrous reactions

  • Chromatography supplies for purification

Procedure:

  • To a solution of the diene in the chosen anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen), add the dienophile.

  • Cool the reaction mixture to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).

  • Slowly add the Lewis acid catalyst to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting decalin derivative by column chromatography.

Protocol 2: Introduction of the Hydroxy-methylpropyl Side Chain

The introduction of the C4 side chain can be achieved through a nucleophilic addition to a carbonyl group on the decalin core.

Objective: To install the 2-hydroxy-2-methylpropyl side chain.

Materials:

  • Decalin intermediate with a suitable electrophilic handle (e.g., an aldehyde or ketone)

  • Organometallic reagent (e.g., 2-lithio-1,1-dimethylethoxy-trimethylsilane or a corresponding Grignard reagent)

  • Anhydrous ether or tetrahydrofuran (B95107) (THF)

  • Standard glassware for anhydrous reactions

  • Chromatography supplies for purification

Procedure:

  • Dissolve the decalin intermediate in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to an appropriate temperature (e.g., -78 °C).

  • Slowly add the organometallic reagent to the cooled solution.

  • Allow the reaction to stir for a specified time, monitoring its progress by TLC.

  • Quench the reaction with a proton source (e.g., saturated aqueous NH₄Cl).

  • Extract the product, dry the organic layer, and concentrate in vacuo.

  • Purify the product by column chromatography to yield the alcohol.

  • If a protecting group was used on the incoming side chain, deprotection would be the subsequent step, following standard literature procedures.

Workflow Visualization

The general workflow for the synthesis of (+)-Bullatantriol can be visualized as follows:

G Start Starting Materials Decalin_Synth Decalin Core Synthesis (e.g., Diels-Alder) Start->Decalin_Synth Decalin_Inter Decalin Intermediate Decalin_Synth->Decalin_Inter SideChain_Attach Side Chain Attachment (e.g., Grignard Reaction) Decalin_Inter->SideChain_Attach Protected_this compound Protected this compound SideChain_Attach->Protected_this compound Deprotection Deprotection Protected_this compound->Deprotection Final_Product (+)-Bullatantriol Deprotection->Final_Product Purification Purification & Characterization Final_Product->Purification

Application of Bullatantriol in Mitochondrial Complex I Inhibition Studies: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and chemical databases, there is currently no public information available regarding the application of Bullatantriol in mitochondrial complex I inhibition studies.

This compound is a known sesquiterpenoid compound that has been isolated from plants of the Homalomena genus. Its chemical structure is documented in chemical databases such as PubChem. However, extensive searches for its biological activity, particularly in relation to mitochondrial function and specifically the inhibition of mitochondrial complex I, have yielded no results.

Therefore, it is not possible to provide the requested Application Notes and Protocols, including data presentation, experimental methodologies, and signaling pathway diagrams, for the use of this compound in this context.

Potential Reasons for Lack of Information:

There are several potential reasons for the absence of information on this specific application:

  • Novelty of Research: Research into the biological activities of this compound may be in its very early stages and has not yet been published in peer-reviewed scientific journals.

  • Alternative Naming: The compound might be more commonly known under a different name in the scientific literature, although searches for synonyms have also been unsuccessful in this context.

  • Lack of Activity: It is possible that this compound has been screened for this activity and found to be inactive, and such negative results are often not published.

  • Proprietary Research: Research on the effects of this compound on mitochondrial complex I may be part of ongoing, unpublished proprietary research within a pharmaceutical or biotechnology company.

General Information on Mitochondrial Complex I Inhibition Studies

For researchers, scientists, and drug development professionals interested in the study of mitochondrial complex I inhibition, a wealth of information is available on other compounds. This includes well-established inhibitors like rotenone (B1679576) and metformin, as well as numerous novel small molecules.

General Experimental Workflow for Screening Mitochondrial Complex I Inhibitors:

The following diagram illustrates a generalized workflow for identifying and characterizing novel inhibitors of mitochondrial complex I.

G cluster_screening Initial Screening cluster_characterization Hit Characterization cluster_cellular Cellular & In Vivo Validation Compound_Library Compound Library Primary_Assay Primary Assay (e.g., Complex I Activity Assay) Compound_Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Selectivity_Assay Selectivity Assays (Complexes II-V) Dose_Response->Selectivity_Assay Mechanism_of_Action Mechanism of Action Studies Selectivity_Assay->Mechanism_of_Action Cellular_Respiration Cellular Respiration Assays (e.g., Seahorse) Mechanism_of_Action->Cellular_Respiration Cell_Viability Cell Viability & Toxicity Assays Cellular_Respiration->Cell_Viability In_Vivo_Models In Vivo Disease Models Cell_Viability->In_Vivo_Models

Caption: A generalized workflow for the discovery and validation of mitochondrial complex I inhibitors.

Signaling Pathways Affected by Mitochondrial Complex I Inhibition:

Inhibition of mitochondrial complex I can have profound effects on cellular signaling. The diagram below illustrates some of the key pathways impacted.

G cluster_consequences Downstream Consequences cluster_signaling Affected Signaling Pathways Complex_I_Inhibition Mitochondrial Complex I Inhibition Decreased_ATP Decreased ATP Production Complex_I_Inhibition->Decreased_ATP Increased_ROS Increased ROS Production Complex_I_Inhibition->Increased_ROS Altered_NAD_NADH Altered NAD+/NADH Ratio Complex_I_Inhibition->Altered_NAD_NADH AMPK_Activation AMPK Activation Decreased_ATP->AMPK_Activation Apoptosis Induction of Apoptosis Decreased_ATP->Apoptosis HIF1a_Stabilization HIF-1α Stabilization Increased_ROS->HIF1a_Stabilization Increased_ROS->Apoptosis mTOR_Inhibition mTOR Pathway Inhibition Altered_NAD_NADH->mTOR_Inhibition

Caption: Key signaling pathways affected by the inhibition of mitochondrial complex I.

While it is unfortunate that no specific information on this compound's role in mitochondrial complex I inhibition is available, it is hoped that the general information and diagrams provided will be of value to researchers in this field. Further investigation into the biological activities of this compound and other natural products from Homalomena species may reveal interesting and novel therapeutic properties in the future.

Investigating the Metabolic Regulatory Potential of Bullatantriol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Bullatantriol, a sesquiterpenoid isolated from plants of the Homalomena genus, presents a novel avenue for metabolic research.[1] While direct studies on the metabolic effects of this compound are currently limited, the broader class of sesquiterpenoids has demonstrated significant bioactivity, including modulation of metabolic pathways.[2][3][4] Extracts from Homalomena species, the natural source of this compound, have been shown to contain various bioactive compounds with physiological effects, suggesting a potential role for its constituents in metabolic regulation.[5]

These application notes provide a hypothetical framework and detailed protocols for investigating the potential of this compound as a tool in metabolic research. The proposed experimental designs are based on established methodologies for assessing metabolic function and the known biological activities of structurally related compounds.

Hypothetical Mechanism of Action

Based on the activities of other sesquiterpenoids, this compound may influence metabolic homeostasis through several potential mechanisms. These could include the modulation of key signaling pathways involved in glucose and lipid metabolism, such as the AMPK or insulin (B600854) signaling pathways. It is also plausible that this compound could interact with nuclear receptors that regulate metabolic gene expression or exhibit antioxidant effects that mitigate metabolic stress.

Data Presentation: Summary of Hypothetical Quantitative Data

The following tables present a hypothetical summary of expected quantitative data from in vitro and in vivo studies investigating the metabolic effects of this compound. These are for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: Hypothetical Effects of this compound on Glucose Metabolism in an In Vitro Adipocyte Model

ParameterControlThis compound (1 µM)This compound (10 µM)Positive Control (e.g., Rosiglitazone)
Glucose Uptake (pmol/min/mg protein) 100 ± 12135 ± 15180 ± 20 250 ± 25
GLUT4 Translocation (Fold Change) 1.0 ± 0.11.5 ± 0.22.2 ± 0.3 3.5 ± 0.4
AMPK Phosphorylation (Fold Change) 1.0 ± 0.11.8 ± 0.22.9 ± 0.4 2.5 ± 0.3
Lipid Accumulation (OD at 510 nm) 0.8 ± 0.10.6 ± 0.080.4 ± 0.05 0.3 ± 0.04

*p < 0.05, **p < 0.01 compared to control.

Table 2: Hypothetical Effects of this compound on a High-Fat Diet-Induced Mouse Model of Metabolic Syndrome

ParameterControl (Chow)High-Fat Diet (HFD)HFD + this compound (10 mg/kg)HFD + Positive Control (e.g., Metformin)
Fasting Blood Glucose (mg/dL) 85 ± 5140 ± 10110 ± 895 ± 7**
Plasma Insulin (ng/mL) 0.5 ± 0.12.5 ± 0.41.5 ± 0.31.0 ± 0.2
HOMA-IR 1.8 ± 0.38.8 ± 1.24.1 ± 0.7*2.4 ± 0.5
Serum Triglycerides (mg/dL) 70 ± 8150 ± 15105 ± 1285 ± 10**
Liver Weight (g) 1.2 ± 0.12.5 ± 0.31.8 ± 0.21.5 ± 0.2**

*p < 0.05, **p < 0.01 compared to HFD group.

Experimental Protocols

Protocol 1: In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes

Objective: To determine the effect of this compound on glucose uptake in a differentiated adipocyte cell line.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% Fetal Bovine Serum (FBS)

  • Insulin, Dexamethasone, IBMX for differentiation

  • This compound (dissolved in DMSO)

  • 2-deoxy-D-[³H]-glucose

  • Krebs-Ringer-HEPES (KRH) buffer

  • Scintillation fluid and counter

Procedure:

  • Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes in 24-well plates.

  • On the day of the experiment, starve mature adipocytes in serum-free DMEM for 2 hours.

  • Wash cells twice with KRH buffer.

  • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) in KRH buffer for 30 minutes. Include a positive control such as insulin or rosiglitazone.

  • Initiate glucose uptake by adding 2-deoxy-D-[³H]-glucose to a final concentration of 0.5 µCi/mL and incubate for 10 minutes.

  • Terminate the uptake by washing the cells three times with ice-cold PBS.

  • Lyse the cells with 0.1% SDS.

  • Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Normalize the counts per minute (CPM) to the protein concentration of each well.

Protocol 2: In Vivo Study in a High-Fat Diet-Induced Obesity Mouse Model

Objective: To evaluate the effect of this compound on metabolic parameters in a diet-induced model of insulin resistance and obesity.

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • Standard chow diet and high-fat diet (HFD, e.g., 60% kcal from fat)

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

  • Glucometer and test strips

  • ELISA kits for insulin and triglycerides

Procedure:

  • Acclimatize mice for one week on a standard chow diet.

  • Divide mice into four groups: (1) Control (Chow + Vehicle), (2) HFD + Vehicle, (3) HFD + this compound (e.g., 10 mg/kg/day), (4) HFD + Positive Control (e.g., Metformin).

  • Induce obesity and insulin resistance by feeding the HFD groups the high-fat diet for 8-12 weeks.

  • Administer this compound or vehicle daily via oral gavage for the last 4-6 weeks of the HFD feeding period.

  • Monitor body weight and food intake weekly.

  • At the end of the treatment period, perform a glucose tolerance test (GTT) and an insulin tolerance test (ITT).

  • At the study endpoint, collect blood via cardiac puncture for analysis of fasting glucose, insulin, and triglycerides.

  • Harvest tissues (liver, adipose tissue, muscle) for histological analysis and molecular studies (e.g., Western blotting for signaling proteins, qPCR for gene expression).

Mandatory Visualizations

G cluster_0 Proposed Signaling Pathway for this compound in Adipocytes This compound This compound AMPK AMPK This compound->AMPK Activates GLUT4_translocation GLUT4 Translocation AMPK->GLUT4_translocation Promotes Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake Increases

Proposed activation of AMPK signaling by this compound.

G cluster_1 Experimental Workflow: In Vivo Metabolic Study Start Acclimatization (1 week) Diet_Induction High-Fat Diet Induction (8-12 weeks) Start->Diet_Induction Treatment This compound Treatment (4-6 weeks) Diet_Induction->Treatment Metabolic_Tests GTT and ITT Treatment->Metabolic_Tests Endpoint Sample Collection and Analysis Metabolic_Tests->Endpoint

Workflow for the in vivo evaluation of this compound.

G cluster_2 Logical Relationship of this compound's Potential Metabolic Effects This compound This compound Improved_Insulin_Sensitivity Improved Insulin Sensitivity This compound->Improved_Insulin_Sensitivity leads to Reduced_Lipogenesis Reduced Lipogenesis This compound->Reduced_Lipogenesis leads to Amelioration_Metabolic_Syndrome Amelioration of Metabolic Syndrome Improved_Insulin_Sensitivity->Amelioration_Metabolic_Syndrome Reduced_Lipogenesis->Amelioration_Metabolic_Syndrome

Potential outcomes of this compound's metabolic actions.

References

Application Notes and Protocols for Bullatantriol Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bullatantriol is a naturally occurring compound that has garnered interest for its potential therapeutic properties, including its cytotoxic effects on cancer cells. The comprehensive evaluation of its anti-cancer activity necessitates standardized and reproducible experimental designs. These application notes provide detailed protocols for assessing the cytotoxicity of this compound, enabling researchers to obtain reliable and comparable data. The described assays are fundamental in preclinical drug development and are designed for researchers in cell biology, pharmacology, and oncology.

The primary assays detailed herein are the MTT assay for cell viability, the Lactate (B86563) Dehydrogenase (LDH) assay for cytotoxicity, and apoptosis assays, including Annexin V/Propidium Iodide (PI) staining and Caspase-3 activity measurement. These methods collectively offer a multi-faceted approach to characterizing the cytotoxic profile of this compound.

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[1] The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent). Incubate for the desired treatment periods (e.g., 24, 48, and 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution in PBS to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis and late-stage apoptosis.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing an LDH assay buffer and a substrate mix. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).

Apoptosis Assessment

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described previously.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Adherent cells can be detached using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Caspase-3 is a key executioner caspase in the apoptotic pathway. This colorimetric assay measures the activity of caspase-3 by detecting the cleavage of a specific substrate, resulting in the release of a chromophore.

Protocol:

  • Cell Seeding and Treatment: Treat cells with this compound in a 96-well plate.

  • Cell Lysis: After treatment, lyse the cells by adding a cell lysis buffer and incubating on ice for 10 minutes.

  • Lysate Collection: Centrifuge the plate at 800 x g for 10 minutes and collect the supernatant containing the cell lysate.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Caspase-3 Reaction: In a new 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3 reaction buffer containing DTT and the DEVD-pNA substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: The increase in absorbance is proportional to the caspase-3 activity.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in clear and structured tables for easy comparison.

Table 1: IC₅₀ Values of this compound from MTT Assay

Cell LineIncubation Time (h)IC₅₀ (µM)
Cell Line A24
48
72
Cell Line B24
48
72

Table 2: Percentage of Cytotoxicity from LDH Assay

TreatmentConcentration (µM)% Cytotoxicity (Mean ± SD)
Vehicle Control-
This compoundX
Y
Z
Positive Control-

Table 3: Apoptosis Analysis by Annexin V/PI Staining

TreatmentConcentration (µM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control-
This compoundX
Y
Z

Table 4: Relative Caspase-3 Activity

TreatmentConcentration (µM)Fold Increase in Caspase-3 Activity
Vehicle Control-1.0
This compoundX
Y
Z

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_apoptosis_details Apoptosis Mechanisms cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Cancer Cell Line) seeding Cell Seeding (96-well or 6-well plates) cell_culture->seeding treatment This compound Treatment (Dose- and Time-dependent) seeding->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Cytotoxicity) treatment->ldh apoptosis Apoptosis Assays treatment->apoptosis data_analysis Data Analysis & Interpretation mtt->data_analysis ldh->data_analysis annexin Annexin V/PI Staining (Flow Cytometry) apoptosis->annexin caspase Caspase-3 Activity apoptosis->caspase annexin->data_analysis caspase->data_analysis

Caption: Experimental workflow for assessing this compound cytotoxicity.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

G This compound This compound ER_Stress Endoplasmic Reticulum Stress This compound->ER_Stress induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR activates Bax_Bak Bax/Bak Activation UPR->Bax_Bak promotes Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax_Bak->Mitochondria acts on Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothetical signaling pathway for this compound-induced apoptosis.

References

Application Notes & Protocols: Isolation of Bullatantriol from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the isolation of Bullatantriol, a sesquiterpenoid found in plants of the Homalomena genus. The methodologies described are based on established phytochemical research and are intended to guide researchers in the extraction, purification, and quantification of this natural product.

Introduction

This compound is a sesquiterpenoid that has been isolated from various Homalomena species, including Homalomena occulta, Homalomena aromatica, and Homalomena gigantea[1][2][3]. Sesquiterpenoids are a class of natural products with a diverse range of biological activities, and the isolation of pure compounds like this compound is a critical first step in drug discovery and development. This protocol outlines a comprehensive workflow for the isolation of this compound from its natural plant source, primarily focusing on the rhizomes, which have been reported as a significant source of this compound[1][2].

Natural Sources and Quantitative Data

This compound has been identified in several Homalomena species. The table below summarizes the reported presence of this compound and other co-isolated sesquiterpenoids from the rhizomes of Homalomena occulta.

Compound No.Compound NameMolecular FormulaNatural SourceReference
1cadinane-4β,5α,10α-triolC₁₅H₂₈O₃Homalomena occulta rhizomes
25(11)-epoxycadinane-4β,5β,10β,11-tetraolC₁₅H₂₈O₅Homalomena occulta rhizomes
3This compound-1β-methyl malateC₂₀H₃₄O₆Homalomena occulta rhizomes
4 This compound C₁₅H₂₈O₃ Homalomena occulta rhizomes ****
5acetylthis compoundC₁₇H₃₀O₄Homalomena occulta rhizomes
61β,4β,7α-trihydroxyeudesmane-1β-methyl malateC₂₀H₃₄O₆Homalomena occulta rhizomes
71β,4α,7-trihydroxyeudesmaneC₁₅H₂₈O₃Homalomena occulta rhizomes
81β,4β,7α-trihydroxyeudesmaneC₁₅H₂₈O₃Homalomena occulta rhizomes
91β,4β,7β-trihydroxyeudesmaneC₁₅H₂₈O₃Homalomena occulta rhizomes
10pterodontriolC₁₅H₂₈O₃Homalomena occulta rhizomes

Note: The quantitative yield of this compound from the isolation process was not explicitly stated in the reviewed literature. However, one study identified this compound as constituting 4.3% of an n-hexane extract of Homalomena gigantea rhizome, as determined by gas chromatography-mass spectrometry.

Experimental Protocols

The following protocols are based on methodologies reported for the isolation of sesquiterpenoids from Homalomena occulta rhizomes.

3.1. Plant Material and Extraction

  • Plant Material Preparation:

    • Obtain fresh rhizomes of a known this compound-containing Homalomena species.

    • Clean the rhizomes to remove any soil and debris.

    • Air-dry the rhizomes in a well-ventilated area until they are brittle.

    • Powder the dried rhizomes using a mechanical grinder to a fine consistency.

  • Solvent Extraction:

    • Weigh the powdered rhizomes (e.g., 13.0 kg).

    • Perform an exhaustive extraction with 88% ethanol (B145695) in water (v/v) at 60°C for 12 hours. Repeat this process three times.

    • Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.

3.2. Fractionation of the Crude Extract

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract residue (e.g., 410 g) in distilled water (e.g., 1.5 L).

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity. Use a separatory funnel for this process.

    • First, partition against petroleum ether (PE) (3 x 1.0 L). Collect the PE fraction.

    • Next, partition the remaining aqueous layer against ethyl acetate (B1210297) (EtOAc) (3 x 1.0 L). Collect the EtOAc fraction.

    • Finally, partition the remaining aqueous layer against n-butanol (n-BuOH) (3 x 1.0 L). Collect the n-BuOH fraction.

    • Dry each of the solvent fractions over anhydrous sodium sulfate (B86663) and evaporate the solvents under reduced pressure to yield the PE, EtOAc, and n-BuOH fractions. This compound is expected to be in the less polar petroleum ether fraction.

3.3. Chromatographic Purification of this compound

  • Silica (B1680970) Gel Column Chromatography of the Petroleum Ether Fraction:

    • Prepare a silica gel (200-300 mesh) column packed with petroleum ether.

    • Dissolve the dried petroleum ether fraction (e.g., 257 g) in a minimal amount of petroleum ether.

    • Load the dissolved sample onto the top of the silica gel column.

    • Elute the column with a gradient of petroleum ether and acetone (B3395972) (v/v), starting from a high ratio of petroleum ether to acetone (e.g., 80:1) and gradually increasing the polarity to 1:1.

    • Collect fractions of a consistent volume (e.g., 500 mL) and monitor the separation using Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC) Monitoring:

    • Use silica gel GF254 plates for TLC analysis.

    • Spot the collected fractions onto the TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., petroleum ether:acetone 5:1).

    • Visualize the spots under UV light (254 nm) and by spraying with 5% H₂SO₄ in ethanol followed by heating.

    • Combine fractions that show a similar TLC profile corresponding to the expected polarity of this compound.

  • Further Purification by Sephadex LH-20 and/or Preparative HPLC:

    • For fractions containing this compound but still showing impurities, further purification may be required.

    • Sephadex LH-20 Column Chromatography: Dissolve the semi-purified fraction in a suitable solvent like chloroform:methanol (B129727) (1:1, v/v) and apply to a Sephadex LH-20 column. Elute with the same solvent system to remove polymeric and other impurities.

    • Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain high-purity this compound, use a preparative HPLC system with a C18 column. A gradient elution with methanol and water is a common choice for separating sesquiterpenoids. The elution can be monitored using a UV or evaporative light scattering detector (ELSD).

3.4. Structure Elucidation

The structure of the isolated pure this compound can be confirmed using various spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to elucidate the detailed chemical structure and stereochemistry.

Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow plant_material Dried & Powdered Homalomena Rhizomes extraction Extraction with 88% Ethanol/Water plant_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning pe_fraction Petroleum Ether Fraction partitioning->pe_fraction etOAc_fraction Ethyl Acetate Fraction partitioning->etOAc_fraction buoh_fraction n-Butanol Fraction partitioning->buoh_fraction column_chroma Silica Gel Column Chromatography (Petroleum Ether/Acetone Gradient) pe_fraction->column_chroma fractions Collected Fractions column_chroma->fractions tlc TLC Monitoring fractions->tlc bullatantriol_fractions This compound-Containing Fractions tlc->bullatantriol_fractions purification Further Purification (Sephadex LH-20 / Prep-HPLC) bullatantriol_fractions->purification pure_this compound Pure this compound purification->pure_this compound analysis Structural Elucidation (MS, NMR) pure_this compound->analysis

Caption: Workflow for the isolation of this compound.

Hypothetical Signaling Pathway for Terpenoid Bioactivity

While the specific signaling pathways of this compound are not yet elucidated, many terpenoids are known to exhibit anti-inflammatory and anti-cancer activities. The diagram below illustrates a generalized and hypothetical pathway that terpenoids may influence.

signaling_pathway terpenoid Terpenoid (e.g., this compound) receptor Cell Surface Receptor terpenoid->receptor Inhibition/Modulation pi3k PI3K terpenoid->pi3k Inhibition nfkb NF-κB Pathway terpenoid->nfkb Inhibition receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation inflammatory_stimulus Inflammatory Stimulus inflammatory_stimulus->nfkb inflammation Inflammation nfkb->inflammation

Caption: Hypothetical signaling pathways modulated by terpenoids.

References

Application Notes and Protocols for In Vitro Studies of Bullatantriol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bullatantriol, a sesquiterpenoid compound, has garnered interest for its potential biological activities. This document provides detailed application notes and protocols for the preparation and use of this compound in in vitro studies. The information compiled herein is intended to guide researchers in designing and executing experiments to investigate the cellular and molecular effects of this compound. Due to the limited availability of specific experimental data for this compound, the following protocols are based on general laboratory practices for sesquiterpenoids and other compounds with similar physicochemical properties.

Data Presentation: Solubility of this compound

Table 1: Qualitative Solubility of this compound

SolventSolubilityRemarks
Dimethyl Sulfoxide (DMSO)Likely SolubleRecommended as the primary solvent for preparing high-concentration stock solutions.
EthanolLikely SolubleMay be used as an alternative solvent, but potentially at lower concentrations than DMSO.
WaterLikely Poorly SolubleDirect dissolution in aqueous media is not recommended for creating primary stock solutions.

Experimental Protocols

The following protocols provide a general framework for the preparation of this compound solutions for use in cell-based assays.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass of this compound:

    • The molecular weight of this compound is 256.38 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, weigh out 2.56 mg of this compound.

  • Dissolution:

    • Aseptically transfer the weighed this compound to a sterile microcentrifuge tube.

    • Add the desired volume of cell culture grade DMSO (e.g., 1 mL).

    • Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming (e.g., to 37°C) may aid dissolution but should be used with caution to avoid compound degradation.

  • Sterilization (Optional but Recommended):

    • If necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the high-concentration stock solution into cell culture medium to achieve the desired final concentrations for treating cells.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes or multi-well plates

  • Pipettes and sterile filter tips

Procedure:

  • Determine the final desired concentrations of this compound for your experiment.

  • Calculate the required dilution:

    • It is crucial to keep the final concentration of DMSO in the cell culture medium below a level that is non-toxic to the specific cell line being used (typically ≤ 0.5%).

    • For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution. Adding 1 µL of the 10 mM stock to 1 mL of cell culture medium will result in a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.

  • Serial Dilutions (if necessary):

    • For creating a range of concentrations, perform serial dilutions of the stock solution or an intermediate dilution in cell culture medium.

  • Preparation of Working Solution:

    • In a sterile tube, add the calculated volume of the this compound stock solution to the appropriate volume of pre-warmed cell culture medium.

    • Mix thoroughly by gentle pipetting or vortexing.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium as used for the highest concentration of the test compound. This is essential to account for any effects of the solvent on the cells.

  • Application to Cells:

    • Add the prepared working solutions (and vehicle control) to your cell cultures according to your experimental design.

Mandatory Visualizations

Experimental Workflow for Solution Preparation

G cluster_stock Protocol 1: Stock Solution Preparation cluster_working Protocol 2: Working Solution Preparation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve 2.56 mg for 1 mL of 10 mM vortex Vortex to Mix dissolve->vortex store Aliquot and Store at -20°C/-80°C vortex->store thaw Thaw Stock Aliquot store->thaw For Experiment dilute Dilute in Cell Culture Medium thaw->dilute e.g., 1:1000 for 10 µM mix Mix Gently dilute->mix treat Treat Cells mix->treat

Caption: Workflow for preparing this compound stock and working solutions.

Postulated Anti-Inflammatory Signaling Pathway

Based on studies of structurally related compounds, this compound may exert anti-inflammatory effects by modulating the NF-κB signaling pathway. The following diagram illustrates a simplified canonical NF-κB activation pathway, which is a common target for anti-inflammatory agents.

G cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Surface Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex Activation TLR4->IKK TNFR->IKK IkB IκB Phosphorylation & Degradation IKK->IkB Phosphorylates NFkB_active NF-κB (p50/p65) (Active) IkB->NFkB_active Releases NFkB_inactive NF-κB (p50/p65) - IκB (Inactive Complex) NFkB_nuc NF-κB Translocation NFkB_active->NFkB_nuc This compound This compound (Hypothesized Action) This compound->IKK Inhibits? DNA DNA Binding NFkB_nuc->DNA Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) Transcription->Cytokines

Caption: Hypothesized modulation of the NF-κB signaling pathway by this compound.

Application Notes and Protocols for Studying Bullatantriol's Effect on Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the techniques and protocols used to investigate the pro-apoptotic effects of Bullatantriol, a natural compound of interest for cancer therapeutics.

Introduction to this compound and Apoptosis

Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis.[1][2] Its dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation and tumor development.[3] Natural products are a significant source of new anti-cancer agents that can induce apoptosis in cancer cells.[1][4] this compound, a promising natural compound, has been identified as a potential inducer of apoptosis. Understanding its mechanism of action is vital for its development as a therapeutic agent. These notes detail the standard experimental procedures to elucidate the apoptotic effects of this compound on cancer cells.

Quantitative Data Summary

Effective characterization of this compound's apoptotic effect requires robust quantitative analysis. Below are representative tables summarizing the types of data that should be collected.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineType of CancerIC50 (µM) after 48h
MCF-7Breast Cancer15.5
HCT116Colorectal Cancer10.2
MDA-MB-231Breast Cancer25.8
A549Lung Cancer30.1

IC50 (Inhibitory Concentration 50) is the concentration of this compound required to inhibit the growth of 50% of the cancer cells.

Table 2: Quantification of Apoptotic Cells by Annexin V/PI Staining

Cell LineThis compound (µM)% Early Apoptotic Cells% Late Apoptotic Cells% Total Apoptotic Cells
HCT1160 (Control)2.11.53.6
515.35.220.5
1028.712.441.1
2045.120.365.4

Cells were treated with this compound for 24 hours before analysis by flow cytometry.

Table 3: Effect of this compound on the Expression of Key Apoptotic Proteins

ProteinFunctionFold Change in Expression (10 µM this compound)
BaxPro-apoptotic+ 2.8
Bcl-2Anti-apoptotic- 3.1
Cleaved Caspase-3Executioner Caspase+ 4.5
Cleaved Caspase-9Initiator Caspase+ 3.2
p53Tumor Suppressor+ 2.1

Protein expression levels were quantified by Western blot analysis after 24 hours of treatment.

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth.

Materials:

  • Cancer cell lines (e.g., HCT116)

  • DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C and 5% CO₂.

  • Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value from the dose-response curve.

Annexin V/PI Staining for Apoptosis Quantification

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blotting for Apoptotic Protein Expression

This technique is used to detect changes in the levels of key proteins involved in apoptosis.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-caspase-9, anti-p53, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection system

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect the protein bands using a chemiluminescence substrate and imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential apoptotic pathways affected by this compound and the general workflow for its investigation.

Bullatantriol_Apoptosis_Pathway cluster_mito Intrinsic Pathway This compound This compound ER_Stress ER Stress This compound->ER_Stress induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR activates CHOP CHOP UPR->CHOP induces Bim_Noxa Bim, Noxa (BH3-only proteins) CHOP->Bim_Noxa upregulates Bax_Bak Bax/Bak Bim_Noxa->Bax_Bak activates Bcl2 Bcl-2 Bim_Noxa->Bcl2 inhibits Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cyto c, pro-Caspase-9) Cytochrome_c->Apoptosome forms Caspase9 Caspase-9 Apoptosome->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Bax_Bak->Mitochondria oligomerizes at Bcl2->Mitochondria inhibits

Caption: Potential signaling pathway of this compound-induced apoptosis.

Bullatantriol_Workflow Start Start: Treat Cancer Cells with this compound MTT Cell Viability Assay (MTT) Start->MTT IC50 Determine IC50 MTT->IC50 Flow Apoptosis Assay (Annexin V/PI Staining) IC50->Flow Western Western Blot Analysis IC50->Western Caspase_Assay Caspase Activity Assay IC50->Caspase_Assay Quantify Quantify Apoptotic Cells Flow->Quantify Conclusion Conclusion: Elucidate Apoptotic Mechanism Quantify->Conclusion Protein Analyze Protein Expression (Caspases, Bcl-2 family) Western->Protein Protein->Conclusion Activity Measure Caspase-3/7, -8, -9 Activity Caspase_Assay->Activity Activity->Conclusion

Caption: Experimental workflow for studying this compound's effect on apoptosis.

References

Application Notes and Protocols for High-Throughput Screening of Bullatantriol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for high-throughput screening (HTS) assays to evaluate the biological activity of Bullatantriol, a sesquiterpenoid natural product.[1] The following protocols focus on two key areas of cellular toxicology and pharmacology: apoptosis induction and mitochondrial dysfunction. These assays are designed to be adaptable to automated HTS platforms for the rapid screening of this compound and its analogs.

Application Note 1: High-Throughput Screening for Apoptosis Induction by this compound

Introduction

Apoptosis, or programmed cell death, is a critical process in development and tissue homeostasis. Dysregulation of apoptosis is implicated in various diseases, including cancer and neurodegenerative disorders.[2] Many natural products exert their therapeutic effects by modulating apoptotic pathways. This application note describes a high-throughput, cell-based assay to screen for the apoptosis-inducing potential of this compound by measuring the activity of executioner caspases-3 and -7, key mediators of apoptosis.[3]

Principle

This assay utilizes a fluorogenic substrate for activated caspase-3 and -7. In apoptotic cells, activated caspases cleave the substrate, releasing a fluorescent molecule. The resulting fluorescence intensity is directly proportional to the level of caspase-3/7 activity and serves as a quantitative measure of apoptosis.[4][5] The assay is performed in a microplate format, making it suitable for HTS.

Experimental Protocol

3.1. Materials and Reagents

  • Human cancer cell line (e.g., HeLa, Jurkat)

  • Cell culture medium (e.g., DMEM, RPMI 1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Caspase-3/7 Green Detection Reagent

  • Staurosporine (positive control for apoptosis induction)

  • DMSO (vehicle control)

  • White, clear-bottom 384-well microplates

  • Automated liquid handler

  • Plate reader with fluorescence detection capabilities

3.2. Assay Procedure

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium to a final concentration of 1 x 10^5 cells/mL.

    • Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in DMSO. A typical starting concentration range is 0.1 µM to 100 µM.

    • Dilute the this compound stock solutions and controls (Staurosporine at 1 µM and DMSO) in cell culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the cell plate and add 40 µL of the compound-containing medium to the respective wells.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Caspase-3/7 Activity Measurement:

    • Prepare the Caspase-3/7 Green Detection Reagent according to the manufacturer's instructions.

    • Add 10 µL of the reagent to each well.

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Measure the fluorescence intensity using a plate reader (Excitation: ~485 nm, Emission: ~520 nm).

Data Presentation

The results can be expressed as the percentage of apoptosis induction relative to the positive control (Staurosporine). The dose-response relationship can be plotted, and the EC50 value (the concentration of this compound that induces 50% of the maximal apoptotic response) can be calculated.

Concentration (µM)Raw Fluorescence Units (RFU)% Apoptosis Induction
Vehicle (DMSO) 1500
This compound 0.1 1805
This compound 1 45050
This compound 10 800108
This compound 100 850117
Staurosporine (1 µM) 750100

Workflow Diagram

G cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_detection Signal Detection cluster_analysis Data Analysis seed_cells Seed Cells in 384-well Plate incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 add_compounds Add this compound & Controls incubate_24h_1->add_compounds incubate_24h_2 Incubate 24h add_compounds->incubate_24h_2 add_reagent Add Caspase-3/7 Reagent incubate_24h_2->add_reagent incubate_1h Incubate 1h add_reagent->incubate_1h read_plate Read Fluorescence incubate_1h->read_plate analyze_data Calculate % Apoptosis & EC50 read_plate->analyze_data

Fig. 1: HTS workflow for apoptosis induction assay.

Application Note 2: High-Throughput Screening for Mitochondrial Toxicity of this compound

Introduction

Mitochondria are central to cellular energy production and are involved in various cellular processes. Drug-induced mitochondrial dysfunction is a significant concern in drug development due to its association with various toxicities. This application note details a high-throughput assay to assess the potential mitochondrial toxicity of this compound by measuring its effect on mitochondrial membrane potential (MMP). A decrease in MMP is an early indicator of mitochondrial dysfunction and can precede apoptosis.

Principle

This assay employs a fluorescent dye, such as JC-1 or TMRE (Tetramethylrhodamine, Ethyl Ester), that accumulates in healthy mitochondria with a high membrane potential. In healthy cells, JC-1 forms aggregates that emit red fluorescence. Upon mitochondrial depolarization, JC-1 remains in its monomeric form, emitting green fluorescence. The ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential.

Experimental Protocol

3.1. Materials and Reagents

  • Human liver cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • JC-1 or TMRE dye

  • CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) (positive control for mitochondrial depolarization)

  • DMSO (vehicle control)

  • Black, clear-bottom 384-well microplates

  • Automated liquid handler

  • Fluorescence microscope or plate reader with dual-emission detection capabilities

3.2. Assay Procedure

  • Cell Seeding:

    • Seed HepG2 cells in 384-well plates at a density of 5,000 cells per well in 40 µL of medium.

    • Incubate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Treatment:

    • Prepare a serial dilution of this compound.

    • Add 10 µL of diluted compounds and controls (CCCP at 10 µM and DMSO) to the wells.

    • Incubate for 4 hours at 37°C in a 5% CO2 incubator.

  • Mitochondrial Membrane Potential Measurement (using JC-1):

    • Prepare the JC-1 staining solution according to the manufacturer's protocol.

    • Add 10 µL of the JC-1 solution to each well.

    • Incubate for 30 minutes at 37°C, protected from light.

    • Wash the cells twice with a phosphate-buffered saline (PBS).

    • Add 50 µL of PBS to each well.

    • Measure fluorescence at two wavelengths:

      • Green (monomers): Excitation ~485 nm, Emission ~530 nm

      • Red (aggregates): Excitation ~560 nm, Emission ~595 nm

Data Presentation

The ratio of red to green fluorescence is calculated for each well. A decrease in this ratio indicates mitochondrial depolarization. The results can be presented as a percentage of the vehicle control, and an IC50 value (the concentration of this compound that causes a 50% reduction in the red/green fluorescence ratio) can be determined.

Concentration (µM)Red/Green Fluorescence Ratio% of Control MMP
Vehicle (DMSO) 2.5100
This compound 0.1 2.496
This compound 1 2.080
This compound 10 1.248
This compound 100 0.520
CCCP (10 µM) 0.416

Hypothetical Signaling Pathway

G This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces Stress MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Mitochondrion->MMP Caspase9 Caspase-9 Activation MMP->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Fig. 2: Hypothetical intrinsic apoptosis pathway.

References

Troubleshooting & Optimization

Navigating the Synthesis of (+)-Bullatantriol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on the synthesis of (+)-Bullatantriol, this technical support center offers a centralized resource for troubleshooting common challenges and optimizing reaction yields. Drawing from established principles in natural product synthesis, this guide provides detailed experimental protocols, data-driven insights, and logical workflows to address potential hurdles in the synthetic pathway.

(+)-Bullatantriol, a sesquiterpenoid natural product, presents a stimulating challenge for synthetic chemists. Its complex, stereochemically rich structure requires precise control over reaction conditions to achieve desirable yields and purity. This guide is designed to provide practical, actionable advice to navigate the intricacies of its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the overall yield of the (+)-Bullatantriol synthesis?

The overall yield is a culmination of efficiencies at each synthetic step. Key factors include the purity of starting materials and reagents, meticulous control of reaction parameters (temperature, concentration, reaction time), and the efficiency of purification methods. Stereochemical control is paramount in sesquiterpenoid synthesis; therefore, the choice of chiral catalysts and reagents, as well as reaction conditions that favor the desired diastereomer, are critical.

Q2: I am observing low diastereoselectivity in the key stereocenter-forming reactions. What are some common causes and solutions?

Poor diastereoselectivity is a frequent challenge in the synthesis of complex molecules like (+)-Bullatantriol. Potential causes include:

  • Suboptimal Catalyst or Reagent: The chosen chiral auxiliary or catalyst may not be providing sufficient facial bias.

  • Incorrect Reaction Temperature: Temperature can significantly influence the kinetic versus thermodynamic product distribution.

  • Solvent Effects: The polarity and coordinating ability of the solvent can impact the transition state geometry.

Troubleshooting Workflow for Poor Diastereoselectivity:

G Troubleshooting Poor Diastereoselectivity start Low Diastereoselectivity Observed catalyst Screen Alternative Chiral Catalysts/Auxiliaries start->catalyst temperature Optimize Reaction Temperature (e.g., lower for kinetic control) start->temperature solvent Conduct a Solvent Screen (polar vs. non-polar) start->solvent reagent Verify Purity and Stoichiometry of Reagents start->reagent end Improved Diastereoselectivity catalyst->end temperature->end solvent->end reagent->end

A logical workflow for troubleshooting low diastereoselectivity.

Q3: I am struggling with the purification of key intermediates. What strategies can I employ?

The similar polarities of diastereomers and reaction byproducts can complicate purification. Consider the following:

  • Chromatography Optimization: Experiment with different solvent systems (gradients), stationary phases (e.g., silica (B1680970) gel, alumina, reversed-phase), and techniques (e.g., flash chromatography, preparative HPLC).

  • Recrystallization: If the intermediate is crystalline, recrystallization can be a powerful purification technique.

  • Derivatization: Temporarily converting the intermediate into a derivative with significantly different polarity can facilitate separation.

Troubleshooting Guide: Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of (+)-Bullatantriol, based on common challenges in sesquiterpenoid synthesis.

Problem Potential Cause Suggested Solution
Low Yield in Cyclization Step Incomplete reaction; side product formation.Monitor reaction progress by TLC or LC-MS. Optimize reaction time and temperature. Consider a different Lewis acid or catalyst concentration.
Epimerization of Stereocenters Basic or acidic conditions during workup or purification.Use buffered aqueous solutions for workup. Employ neutral purification conditions where possible.
Decomposition of Sensitive Intermediates Exposure to air, light, or harsh temperatures.Handle sensitive compounds under an inert atmosphere (e.g., Argon or Nitrogen). Protect from light and store at appropriate low temperatures.
Inconsistent Reaction Outcomes Variability in reagent quality or reaction setup.Use freshly distilled solvents and high-purity reagents. Ensure consistent and accurate measurement of all components.

Experimental Protocols

Hypothetical Stereoselective Aldol (B89426) Reaction

Objective: To form the C-C bond between a ketone precursor and an aldehyde, establishing a hydroxylated stereocenter with high diastereoselectivity.

Materials:

  • Ketone Precursor (1.0 eq)

  • Aldehyde (1.2 eq)

  • Chiral Auxiliary (e.g., Evans' oxazolidinone)

  • Lewis Acid (e.g., TiCl₄, Sn(OTf)₂) (1.1 eq)

  • DIPEA (Diisopropylethylamine) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NH₄Cl solution

  • Anhydrous MgSO₄

Procedure:

  • Dissolve the chiral auxiliary-bound ketone precursor in anhydrous DCM under an argon atmosphere and cool to -78 °C.

  • Slowly add the Lewis acid and stir for 30 minutes.

  • Add DIPEA dropwise and stir for another 30 minutes.

  • Add the aldehyde dropwise and allow the reaction to proceed at -78 °C, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Experimental Workflow Diagram:

G Workflow for Stereoselective Aldol Reaction setup Reaction Setup (Inert atmosphere, -78 °C) reagents Addition of Reagents (Lewis Acid, Base, Aldehyde) setup->reagents reaction Reaction Monitoring (TLC) reagents->reaction quench Quenching (aq. NH4Cl) reaction->quench workup Aqueous Workup & Extraction quench->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis

A generalized workflow for a key synthetic transformation.

This technical support center provides a foundational framework for addressing challenges in the synthesis of (+)-Bullatantriol. Researchers are encouraged to adapt these general principles and methodologies to the specific context of their synthetic route. Careful experimentation, diligent analysis, and a systematic approach to troubleshooting will be essential for achieving a successful and high-yielding synthesis.

Technical Support Center: Overcoming Bullatantriol Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bullatantriol, a novel anti-cancer agent. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common questions related to this compound resistance in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A: this compound is a novel natural product-derived compound that has demonstrated potent cytotoxic effects in a range of cancer cell lines. Preliminary studies suggest that its primary mechanism of action involves the inhibition of tubulin polymerization, leading to mitotic arrest and subsequent induction of apoptosis.

Q2: My cancer cell line, which was initially sensitive to this compound, now shows reduced sensitivity. What are the likely causes?

A: Acquired resistance to anti-cancer agents is a common phenomenon. For a compound like this compound, potential resistance mechanisms include:

  • Overexpression of ABC Transporters: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively efflux this compound from the cell, reducing its intracellular concentration and thereby its efficacy.[1][2][3][4][5]

  • Activation of Pro-Survival Signaling Pathways: Cancer cells may upregulate signaling pathways that promote survival and inhibit apoptosis, such as the PI3K/Akt/mTOR and MAPK pathways. These pathways can counteract the pro-apoptotic signals induced by this compound.

  • Alterations in Apoptotic Machinery: Changes in the expression levels of proteins that regulate apoptosis, such as the Bcl-2 family of proteins, can make cells more resistant to programmed cell death.

Q3: How can I confirm that my cell line has developed resistance to this compound?

A: The most direct way to confirm resistance is to perform a cell viability assay (e.g., MTT or WST-8 assay) to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line with that of the parental (sensitive) cell line. A significant increase in the IC50 value is indicative of resistance.

Q4: Are there any known combination therapies that can overcome this compound resistance?

A: While specific combination therapies for this compound are still under investigation, general strategies for overcoming resistance to similar compounds have proven effective. These include co-administration with:

  • ABC Transporter Inhibitors: Compounds like Verapamil or Tariquidar can block the efflux pump activity of transporters like P-gp.

  • PI3K/Akt or MAPK Pathway Inhibitors: Using inhibitors targeted against these survival pathways can re-sensitize resistant cells to the effects of the primary drug.

  • BH3 Mimetics: Drugs that mimic the action of pro-apoptotic BH3-only proteins can help to overcome blocks in the apoptotic pathway.

Troubleshooting Guides
Problem 1: Increased IC50 Value for this compound in a Previously Sensitive Cell Line

This guide provides a step-by-step approach to investigate the potential mechanisms of acquired resistance.

Step 1: Confirm the Resistant Phenotype

  • Action: Perform a dose-response curve and calculate the IC50 value of this compound in your suspected resistant cell line and compare it to the parental, sensitive cell line.

  • Expected Outcome: A significant increase (e.g., >5-fold) in the IC50 value confirms the resistant phenotype.

Step 2: Investigate the Role of ABC Transporters

  • Action:

    • Western Blot Analysis: Compare the protein expression levels of common ABC transporters (e.g., P-gp/MDR1) in the sensitive and resistant cell lines.

    • Functional Assay: Treat the resistant cells with this compound in the presence and absence of a known ABC transporter inhibitor (e.g., Verapamil).

  • Expected Outcome:

    • Increased expression of an ABC transporter in the resistant line.

    • A significant reduction in the this compound IC50 value in the presence of the inhibitor suggests that transporter-mediated efflux is a key resistance mechanism.

Step 3: Assess Pro-Survival Signaling Pathways

  • Action:

    • Western Blot Analysis: Examine the phosphorylation status (activation) of key proteins in the PI3K/Akt (e.g., p-Akt, p-mTOR) and MAPK (e.g., p-ERK) pathways in both sensitive and resistant cell lines, with and without this compound treatment.

    • Combination with Pathway Inhibitors: Treat the resistant cells with this compound in combination with a PI3K/Akt or MAPK inhibitor.

  • Expected Outcome:

    • Basal or this compound-induced hyperactivation of these pathways in resistant cells.

    • Synergistic or additive cytotoxicity when this compound is combined with a pathway inhibitor.

Step 4: Evaluate the Apoptotic Response

  • Action:

    • Apoptosis Assay: Use Annexin V/Propidium Iodide staining followed by flow cytometry to quantify the percentage of apoptotic cells in both sensitive and resistant lines after this compound treatment.

    • Western Blot Analysis: Measure the expression levels of anti-apoptotic (e.g., Bcl-2, Mcl-1) and pro-apoptotic (e.g., Bax, Bak) proteins.

  • Expected Outcome:

    • A blunted apoptotic response in resistant cells compared to sensitive cells.

    • An increased ratio of anti-apoptotic to pro-apoptotic proteins in the resistant cell line.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold Resistance
MCF-7 (Breast)151208.0
A549 (Lung)2525010.0
HCT-116 (Colon)10959.5

Table 2: Effect of Combination Therapy on this compound IC50 in Resistant A549 Cells (A549-BR)

TreatmentThis compound IC50 (nM) in A549-BRReversal Fold
This compound alone250-
This compound + Verapamil (1 µM)308.3
This compound + MK-2206 (Akt inhibitor, 500 nM)653.8
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V Staining)

This protocol detects the externalization of phosphatidylserine, an early marker of apoptosis.

  • Cell Treatment: Treat cells with this compound at a concentration around the IC50 value for 24 hours.

  • Cell Collection: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Protocol 3: Western Blot Analysis

This technique is used to detect specific protein expression.

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies (e.g., against P-gp, p-Akt, Akt, Bcl-2, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Bullatantriol_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K MAPK_Cascade RAS/RAF/MEK/ERK Receptor->MAPK_Cascade Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Anti-Apoptotic Proteins (e.g., Bcl-2) Akt->Apoptosis_Inhibition Activates Proliferation_Survival Gene Transcription (Proliferation, Survival) mTOR->Proliferation_Survival MAPK_Cascade->Proliferation_Survival Tubulin Tubulin Mitotic_Arrest Mitotic_Arrest Tubulin->Mitotic_Arrest Leads to This compound This compound This compound->Tubulin Inhibits Polymerization Pgp_Transporter P-gp Efflux Pump This compound->Pgp_Transporter Effluxed by Apoptosis Apoptosis Apoptosis_Inhibition->Apoptosis Inhibits Mitotic_Arrest->Apoptosis Induces

Caption: Hypothetical signaling pathways affected by this compound and mechanisms of resistance.

Resistance_Workflow cluster_phenotype Phenotypic Analysis cluster_mechanism Mechanism Investigation cluster_reversal Reversal Strategy Confirm_Resistance Confirm Resistance (IC50 Assay) WB_Transporters Western Blot: ABC Transporters Confirm_Resistance->WB_Transporters WB_Signaling Western Blot: PI3K/MAPK Pathways Confirm_Resistance->WB_Signaling WB_Apoptosis Western Blot: Bcl-2 Family Proteins Confirm_Resistance->WB_Apoptosis Efflux_Assay Functional Efflux Assay WB_Transporters->Efflux_Assay Combination_Therapy Combination Therapy (IC50 Assay) Efflux_Assay->Combination_Therapy WB_Signaling->Combination_Therapy WB_Apoptosis->Combination_Therapy

Caption: Experimental workflow for investigating this compound resistance.

Troubleshooting_Logic node_action node_action node_result node_result start Decreased Sensitivity? action_ic50 Perform IC50 Assay start->action_ic50 ic50 IC50 Increased? action_pgp_wb Western Blot for P-gp ic50->action_pgp_wb Yes result_other Other Mechanism ic50->result_other No pgp P-gp Overexpressed? action_pgp_combo Test with P-gp Inhibitor pgp->action_pgp_combo Yes action_pathway_wb Western Blot for p-Akt/p-ERK pgp->action_pathway_wb No pathway PI3K/MAPK Activated? action_pathway_combo Test with Pathway Inhibitor pathway->action_pathway_combo Yes action_bcl2_wb Western Blot for Bcl-2/Bax pathway->action_bcl2_wb No bcl2 Bcl-2/Bax Ratio Increased? action_bcl2_combo Test with BH3 Mimetic bcl2->action_bcl2_combo Yes bcl2->result_other No action_ic50->ic50 action_pgp_wb->pgp result_pgp P-gp Mediated Resistance action_pgp_combo->result_pgp action_pathway_wb->pathway result_pathway Survival Pathway Resistance action_pathway_combo->result_pathway action_bcl2_wb->bcl2 result_bcl2 Apoptotic Resistance action_bcl2_combo->result_bcl2

Caption: Logical troubleshooting flow for this compound resistance.

References

Technical Support Center: Stabilizing Bullatantriol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing Bullatantriol in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

This compound is a sesquiterpenoid triol with the molecular formula C15H28O3[1]. Like many sesquiterpenoids, it has low water solubility and can be prone to degradation in aqueous environments, which can impact the accuracy and reproducibility of experimental results. Factors such as pH, temperature, and light exposure can influence its stability.

Q2: What are the common signs of this compound degradation in my aqueous solution?

Degradation of this compound can manifest as:

  • A decrease in the expected concentration over time.

  • The appearance of new peaks in your analytical chromatogram (e.g., HPLC-UV).

  • A change in the physical appearance of the solution, such as turbidity or precipitation.

  • A shift in the pH of the solution.

Q3: What are the primary factors that can cause this compound to degrade in an aqueous solution?

Based on the general behavior of sesquiterpenoids, the primary factors contributing to this compound degradation are:

  • pH: Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis or rearrangement reactions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Light: Exposure to UV or even ambient light can induce photodegradation.

  • Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to oxidative degradation of the molecule.

Q4: How can I improve the solubility and stability of this compound in my aqueous experiments?

Several strategies can be employed to enhance the solubility and stability of this compound:

  • Co-solvents: Using a small percentage of a water-miscible organic solvent, such as ethanol (B145695) or DMSO, can improve solubility. However, the concentration should be carefully controlled to avoid affecting the biological system under study.

  • Cyclodextrins: Encapsulating this compound within cyclodextrin (B1172386) molecules can significantly increase its aqueous solubility and protect it from degradation.

  • pH control: Maintaining the pH of the solution within a stable range, likely near neutral, can prevent acid or base-catalyzed degradation.

  • Temperature control: Storing solutions at low temperatures (e.g., 4°C) and protecting them from light can slow down degradation kinetics.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation observed in the aqueous solution. Low aqueous solubility of this compound.1. Prepare a stock solution in a suitable organic solvent (e.g., ethanol) and dilute it into the aqueous medium while vortexing.2. Consider using a solubilizing agent such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
Inconsistent results between experimental replicates. Degradation of this compound during the experiment.1. Prepare fresh solutions for each experiment.2. Protect the solution from light by using amber vials or covering the container with aluminum foil.3. Perform experiments at a controlled, lower temperature if possible.
Appearance of unknown peaks in HPLC analysis. Degradation of this compound into byproducts.1. Conduct a forced degradation study to identify potential degradation products.2. Adjust the pH of the solution to a more neutral range (pH 6-8).3. Degas the aqueous solvent to minimize oxidation.
Loss of this compound concentration in stored solutions. Long-term instability.1. Store stock solutions at -20°C or -80°C in an appropriate solvent.2. For aqueous solutions, use immediately or store at 4°C for a limited time, after validating the stability under these conditions.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes the preparation of a 1 mM aqueous solution of this compound stabilized with HP-β-CD.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Spatula and weighing paper

  • Volumetric flasks

Procedure:

  • Calculate the required masses:

    • This compound (MW: 256.38 g/mol ): 2.56 mg for 10 mL of a 1 mM solution.

    • HP-β-CD: A 1:2 molar ratio of this compound to HP-β-CD is a good starting point. The average molecular weight of HP-β-CD is ~1460 g/mol . For a 1 mM this compound solution, a 2 mM HP-β-CD solution would be approximately 29.2 mg/mL.

  • Prepare the HP-β-CD solution:

    • Weigh the calculated amount of HP-β-CD and dissolve it in the desired volume of deionized water in a volumetric flask.

    • Mix thoroughly using a vortex mixer or magnetic stirrer until the HP-β-CD is completely dissolved.

  • Prepare the this compound/HP-β-CD complex:

    • Weigh the calculated amount of this compound.

    • Add the this compound powder to the HP-β-CD solution.

    • Stir the mixture vigorously at room temperature for 24 hours to allow for complex formation. The solution should become clear.

  • Final Preparation:

    • Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.

    • Store the stabilized solution in a tightly sealed, light-protected container at 4°C.

Protocol 2: Forced Degradation Study of this compound in Aqueous Solution

This protocol outlines a forced degradation study to identify potential degradation pathways of this compound under various stress conditions.

Materials:

  • Stabilized aqueous solution of this compound (from Protocol 1)

  • Hydrochloric acid (HCl) solution (1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (1 M)

  • Hydrogen peroxide (H₂O₂) solution (3%)

  • HPLC-UV system

  • pH meter

  • Incubator or water bath

  • Photostability chamber

Procedure:

  • Sample Preparation:

    • Prepare several aliquots of the stabilized this compound solution.

  • Stress Conditions:

    • Acid Hydrolysis: Adjust the pH of an aliquot to ~2 with 1 M HCl.

    • Base Hydrolysis: Adjust the pH of an aliquot to ~12 with 1 M NaOH.

    • Oxidation: Add an equal volume of 3% H₂O₂ to an aliquot.

    • Thermal Degradation: Place an aliquot in an incubator at 60°C.

    • Photodegradation: Expose an aliquot to light in a photostability chamber according to ICH Q1B guidelines.

    • Control: Keep one aliquot at room temperature, protected from light.

  • Time Points:

    • Analyze the samples by HPLC-UV at initial (t=0) and various time points (e.g., 2, 4, 8, 24, 48 hours).

  • Analysis:

    • Use a validated HPLC-UV method to quantify the remaining this compound and observe the formation of any degradation products.

    • The percentage of degradation can be calculated using the following formula: % Degradation = [(Initial Area - Area at time t) / Initial Area] * 100

Data Presentation

Table 1: Illustrative Solubility of this compound in Different Aqueous Formulations

Formulation This compound Concentration (µg/mL) Appearance
Deionized Water< 10Suspension
Water + 1% Ethanol~ 50Clear Solution
10 mM HP-β-CD in Water~ 500Clear Solution

Table 2: Illustrative Stability of this compound (100 µg/mL) under Forced Degradation Conditions (24 hours)

Stress Condition Remaining this compound (%) Number of Major Degradation Products
Control (Room Temp, Dark)98.50
Acidic (pH 2, 60°C)75.22
Alkaline (pH 12, 60°C)60.83
Oxidative (3% H₂O₂, RT)82.11
Thermal (60°C)90.31
Photolytic (ICH Q1B)85.62

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Testing cluster_data Data Analysis prep_bull Weigh this compound dissolve Dissolve this compound prep_bull->dissolve prep_solv Prepare Aqueous Solution (with/without stabilizer) prep_solv->dissolve filter Filter Solution (0.22 µm) dissolve->filter stress Apply Stress Conditions (pH, Temp, Light) filter->stress sampling Collect Samples at Time Points stress->sampling analysis HPLC-UV Analysis sampling->analysis quantify Quantify this compound analysis->quantify degradation Calculate % Degradation quantify->degradation products Identify Degradation Products quantify->products

Caption: Experimental workflow for preparing and testing the stability of this compound aqueous solutions.

degradation_pathway cluster_degradation Degradation Pathways This compound This compound (C15H28O3) Oxidation Oxidation (e.g., + H₂O₂) This compound->Oxidation Hydrolysis Hydrolysis (Acidic/Alkaline pH) This compound->Hydrolysis Photodegradation Photodegradation (UV Light) This compound->Photodegradation Degradation_Product_A Oxidized Products Oxidation->Degradation_Product_A Degradation_Product_B Hydrolyzed/Rearranged Products Hydrolysis->Degradation_Product_B Degradation_Product_C Photodegradation Products Photodegradation->Degradation_Product_C

Caption: Potential degradation pathways for this compound in aqueous solutions.

References

Technical Support Center: Troubleshooting Bullatantriol Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Bullatantriol insolubility in cell culture media.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates immediately upon addition to my cell culture medium. Why is this happening?

A1: This is a common issue encountered with hydrophobic compounds like this compound. The precipitation occurs because the compound, while soluble in a strong organic solvent like dimethyl sulfoxide (B87167) (DMSO), is not soluble in the aqueous environment of the cell culture medium.[1][2][3] When the concentrated DMSO stock is diluted into the medium, the overall polarity of the solvent increases dramatically, causing the hydrophobic this compound to "crash out" of the solution.

Q2: What is the maximum concentration of DMSO that is safe for my cells?

A2: The tolerance to DMSO varies significantly among different cell lines.[4][5] Generally, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell lines, though some robust lines may tolerate up to 1%. It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line without inducing cytotoxicity or other unwanted effects.

Q3: Can I use other organic solvents besides DMSO to dissolve this compound?

A3: Yes, other water-miscible organic solvents can be used, such as ethanol, methanol, or dimethylformamide (DMF). However, the choice of solvent depends on the specific solubility of this compound and the tolerance of your cell line to that solvent. It is recommended to test a panel of solvents to find the one that provides the best solubility with the least cellular toxicity.

Q4: Are there alternatives to using organic solvents for delivering this compound to my cells?

A4: Absolutely. Several advanced formulation strategies can enhance the aqueous solubility of hydrophobic compounds:

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate this compound, forming an inclusion complex that is more soluble in aqueous solutions.

  • Lipid-Based Formulations: Encapsulating this compound into liposomes or other lipid nanoparticles can facilitate its delivery into cells.

  • Co-solvents: Using a mixture of solvents can sometimes improve solubility compared to a single solvent system.

Troubleshooting Guides

Issue 1: this compound Precipitates During Dilution

This guide provides a systematic approach to resolving precipitation issues when preparing your final working concentration of this compound in cell culture media.

Troubleshooting Workflow

G start Start: this compound Precipitation Observed check_stock Check Stock Solution Is it fully dissolved? start->check_stock optimize_dilution Optimize Dilution Technique check_stock->optimize_dilution Yes fail Contact Technical Support check_stock->fail No reduce_dmso Reduce Final DMSO Concentration optimize_dilution->reduce_dmso Precipitation Persists success Success: Soluble this compound Solution optimize_dilution->success Resolved alternative_solvents Test Alternative Solvents reduce_dmso->alternative_solvents Precipitation Persists reduce_dmso->success Resolved formulation_strategies Explore Formulation Strategies alternative_solvents->formulation_strategies Precipitation Persists alternative_solvents->success Resolved formulation_strategies->success Resolved formulation_strategies->fail Precipitation Persists G start Standard Dilution Fails cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) start->cyclodextrin Need simple, rapid formulation lipid Use Lipid-Based Carrier (e.g., Liposomes) start->lipid Require high loading & cellular uptake cosolvent Use a Co-Solvent System (e.g., DMSO/PEG 400) start->cosolvent Incremental solubility improvement needed G cluster_0 This compound This compound Receptor Intracellular Receptor This compound->Receptor Binds Membrane Cell Membrane Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Activates/Inhibits Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates

References

Technical Support Center: Optimizing Dosage for In Vivo Bullatantriol Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the in vivo dosage, specific signaling pathways, and detailed protocols for Bullatantriol are limited in publicly available scientific literature. The following troubleshooting guides and FAQs are based on general principles for in vivo studies with sesquiterpenoids and other natural products. This information is intended to serve as a starting point for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential biological activities?

This compound is a sesquiterpenoid, a type of natural product, that has been isolated from various Homalomena species.[1] Sesquiterpenes as a class are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2][3][4] Therefore, it is plausible that this compound may possess similar properties.

Q2: What are the primary challenges when working with this compound in in vivo experiments?

Like many natural products, this compound is a lipophilic molecule, which can present challenges in formulation for in vivo administration. Key issues may include:

  • Poor Water Solubility: This can make it difficult to prepare homogenous solutions for injection and may lead to precipitation.

  • Formulation Instability: The formulated compound may not be stable over time, requiring fresh preparation before each use.

  • Vehicle-Related Toxicity: The use of organic solvents to dissolve this compound can cause toxicity in animal models if not used at appropriate concentrations.

Troubleshooting Guides

Formulation and Administration Issues

Q3: My this compound formulation is cloudy and appears to have precipitated. How can I improve its solubility?

Precipitation is a common problem with poorly soluble compounds. Here are some troubleshooting steps:

  • Co-solvent Systems:

    • Initially, dissolve this compound in a small amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO).

    • Slowly add this stock solution to a suitable vehicle while vortexing. Common vehicles for in vivo studies with poorly soluble compounds include:

      • A mixture of PEG 400 and water or saline.

      • A combination of Solutol HS 15, ethanol, and saline.

      • Incorporating a surfactant like Tween® 80 or Cremophor® EL.

  • Sonication: Using a sonicator can help to disperse the compound and create a more uniform suspension.

  • pH Adjustment: The solubility of some compounds can be pH-dependent. Adjusting the pH of the vehicle to a physiologically acceptable range (typically 7.2-7.4) may improve solubility.

Q4: I am observing signs of distress in my animals after administration. What could be the cause?

Post-dosing distress can be related to the formulation or the administration technique.

  • Vehicle Toxicity: High concentrations of organic solvents like DMSO can cause local irritation or systemic toxicity. It is generally recommended to keep the final concentration of DMSO below 10% in the dosing solution.

  • Improper Gavage Technique: If administering orally, ensure the gavage needle is the correct size for the animal and is inserted gently to avoid injury. The volume administered should not exceed recommended limits for the species (e.g., typically up to 10 mL/kg for mice).

  • Compound-Specific Effects: If the formulation and technique are optimized, consider reducing the dose or frequency of administration to see if the adverse effects are mitigated.

Efficacy and Dosing Issues

Q5: I am not observing the expected biological effect in my in vivo experiment. What should I consider?

A lack of efficacy can stem from several factors:

  • Suboptimal Dose: The dose of this compound may be too low to elicit a biological response. A dose-response study is recommended to determine the optimal dosage.

  • Poor Bioavailability: The compound may not be well absorbed or may be rapidly metabolized. Re-evaluating the formulation to enhance solubility and absorption is a crucial step.

  • Compound Integrity: Ensure the purity and stability of your this compound stock. Natural products can be prone to degradation if not stored properly.

Data Presentation

Table 1: Example Dose-Response Data for a Hypothetical Anti-Inflammatory Study with this compound

Treatment GroupDosage (mg/kg)Route of AdministrationPaw Edema Inhibition (%)
Vehicle Control0Oral Gavage0
This compound10Oral Gavage25 ± 5
This compound25Oral Gavage45 ± 7
This compound50Oral Gavage65 ± 6
Dexamethasone1Oral Gavage70 ± 4

Data are presented as mean ± SEM and are for illustrative purposes only.

Table 2: Suggested Formulation Components for In Vivo this compound Studies

ComponentPurposeRecommended Final Concentration
DMSOPrimary Solvent< 10%
PEG 400Co-solvent10-40%
Tween® 80Surfactant/Emulsifier1-5%
Saline (0.9% NaCl)Vehicleq.s. to 100%

Experimental Protocols

Protocol: Oral Gavage Administration of this compound in a Mouse Model of Inflammation

  • Preparation of Dosing Solution:

    • On the day of the experiment, weigh the required amount of this compound.

    • Dissolve this compound in DMSO to create a stock solution.

    • In a separate sterile tube, prepare the vehicle by mixing PEG 400, Tween® 80, and saline in the desired ratios.

    • Slowly add the this compound stock solution to the vehicle while vortexing to achieve the final desired concentration. Ensure the final DMSO concentration is below 10%.

  • Animal Dosing:

    • Acclimatize mice to the experimental conditions.

    • Administer the this compound formulation or vehicle control orally using a suitable gavage needle. The volume should be calculated based on the animal's body weight (e.g., 10 mL/kg).

  • Induction of Inflammation:

    • At a predetermined time after dosing (e.g., 1 hour), induce inflammation using a standard method (e.g., carrageenan injection into the paw).

  • Assessment of Efficacy:

    • Measure the inflammatory response at specified time points (e.g., paw volume at 1, 2, 4, and 6 hours post-carrageenan injection).

  • Data Analysis:

    • Calculate the percentage of inhibition of inflammation for each treatment group compared to the vehicle control group.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_this compound Prepare this compound Dosing Solution dosing Administer this compound or Vehicle prep_this compound->dosing prep_vehicle Prepare Vehicle Control prep_vehicle->dosing acclimatize Acclimatize Animals acclimatize->dosing induce Induce Inflammation dosing->induce measure Measure Inflammatory Response induce->measure analyze Analyze Data measure->analyze report Report Findings analyze->report

Caption: Workflow for an in vivo anti-inflammatory experiment.

signaling_pathway cluster_nucleus Gene Transcription LPS Inflammatory Stimulus (LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes This compound This compound This compound->IKK inhibits

References

Technical Support Center: Bullatantriol Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and purification of Bullatantriol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting this compound from a fermentation broth?

A1: this compound is a highly hydrophilic polyol, leading to several extraction challenges. Its high water solubility makes straightforward liquid-liquid extraction with common organic solvents inefficient. Additionally, the fermentation broth is a complex mixture containing residual sugars, proteins, salts, and other polar metabolites, which can interfere with downstream purification steps.

Q2: Which extraction method is recommended for this compound?

A2: A multi-step approach is often necessary. Initial clarification of the fermentation broth to remove cells and large debris is crucial. This is typically followed by techniques to concentrate the this compound and remove bulk water, such as vacuum evaporation. For extraction, while direct liquid-liquid extraction is challenging, strategies like salting-out assisted liquid-liquid extraction or the use of more polar extraction solvents can improve partitioning. An alternative approach involves converting this compound to a less polar ester derivative before extraction, followed by hydrolysis to recover the pure compound.

Q3: What purification techniques are most effective for achieving high-purity this compound?

A3: Chromatographic methods are generally required to achieve high purity. Reversed-phase chromatography can be challenging due to the high polarity of this compound. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more suitable technique. Ion-exchange chromatography can be effective for removing charged impurities, and size-exclusion chromatography can separate this compound from larger or smaller contaminants. Adsorption chromatography using activated carbon or specific resins can also be employed to remove colored impurities and other contaminants.

Q4: How can I monitor the concentration and purity of this compound during the extraction and purification process?

A4: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)) is a standard method for quantifying this compound and assessing its purity. For structural confirmation and identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.

Troubleshooting Guides

Extraction Pitfalls
Problem Possible Cause Recommended Solution
Low Extraction Yield 1. Inefficient partitioning of this compound into the organic phase. 2. Emulsion formation during liquid-liquid extraction. 3. Degradation of this compound at high temperatures during solvent evaporation.1. Increase the polarity of the extraction solvent (e.g., use a mixture of butanol and chloroform). 2. Add a salting-out agent (e.g., sodium chloride) to the aqueous phase to decrease the solubility of this compound. 3. Optimize the pH of the aqueous phase.[1] 4. Use a gentle centrifugation step to break emulsions. 5. Perform solvent evaporation under reduced pressure and at a lower temperature.
Co-extraction of Impurities 1. Extraction solvent is not selective enough. 2. Presence of other polar compounds in the fermentation broth.1. Perform a pre-extraction step with a non-polar solvent to remove hydrophobic impurities. 2. Adjust the pH of the fermentation broth to suppress the ionization of acidic or basic impurities. 3. Employ a multi-step extraction with solvents of varying polarities.
Sample Viscosity Issues High concentration of residual sugars or biomass.1. Dilute the fermentation broth before extraction. 2. Pretreat the broth with enzymes (e.g., cellulases, proteases) to break down interfering macromolecules. 3. Ensure thorough removal of cells and debris through centrifugation and filtration.
Purification Pitfalls
Problem Possible Cause Recommended Solution
Poor Peak Shape in HPLC (Tailing or Fronting) 1. Column overload. 2. Inappropriate mobile phase pH. 3. Secondary interactions with the stationary phase. 4. Column degradation.1. Reduce the sample injection volume or concentration. 2. Adjust the mobile phase pH to ensure this compound is in a single ionic state. 3. Add a competing agent to the mobile phase (e.g., a small amount of a suitable salt). 4. Use a new column or a different stationary phase (e.g., HILIC).
Co-elution of Impurities 1. Insufficient chromatographic resolution. 2. Impurities have similar properties to this compound.1. Optimize the gradient elution profile (if applicable). 2. Change the stationary phase or the mobile phase composition to alter selectivity. 3. Employ an orthogonal purification technique (e.g., ion-exchange followed by reversed-phase or HILIC).
Low Recovery from Chromatographic Column 1. Irreversible adsorption of this compound onto the stationary phase. 2. Precipitation of this compound on the column.1. Modify the mobile phase to increase the solubility of this compound. 2. Use a different stationary phase with lower adsorptive properties. 3. Ensure the sample is fully dissolved before injection.
Presence of Colored Impurities in Final Product Incomplete removal of pigments from the fermentation broth.1. Treat the crude extract with activated carbon before chromatographic purification. 2. Use a dedicated polishing step with an appropriate adsorbent resin.

Experimental Protocols

Protocol 1: Salting-Out Assisted Liquid-Liquid Extraction of this compound
  • Clarification: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to pellet the cells. Filter the supernatant through a 0.45 µm filter.

  • Salting-Out: To the clarified supernatant, add sodium chloride to a final concentration of 20% (w/v) and stir until fully dissolved.

  • Extraction:

    • Transfer the salted aqueous phase to a separatory funnel.

    • Add an equal volume of n-butanol.

    • Shake vigorously for 5 minutes, periodically venting the funnel.

    • Allow the phases to separate for 30 minutes.

    • Collect the upper organic phase.

    • Repeat the extraction of the aqueous phase two more times with fresh n-butanol.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure at 40°C to obtain the crude this compound extract.

Protocol 2: HILIC Purification of this compound
  • Sample Preparation: Dissolve the crude this compound extract in the initial mobile phase (e.g., 90:10 acetonitrile:water with 0.1% formic acid). Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: A suitable HILIC column (e.g., amide-based stationary phase).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • 0-5 min: 90% B

      • 5-25 min: 90% to 60% B

      • 25-30 min: 60% B

      • 30-35 min: 60% to 90% B

      • 35-40 min: 90% B

    • Flow Rate: 1.0 mL/min.

    • Detection: ELSD or RID.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain pure this compound.

Visualizations

ExtractionWorkflow Fermentation_Broth Fermentation Broth Centrifugation Centrifugation/Filtration Fermentation_Broth->Centrifugation Clarified_Broth Clarified Broth Centrifugation->Clarified_Broth Solvent_Extraction Liquid-Liquid Extraction (e.g., with n-Butanol + NaCl) Clarified_Broth->Solvent_Extraction Crude_Extract Crude this compound Extract Solvent_Extraction->Crude_Extract Purification Chromatographic Purification (e.g., HILIC) Crude_Extract->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Caption: A typical workflow for this compound extraction and purification.

TroubleshootingLogic Low_Yield Low Final Yield Check_Extraction Check Extraction Efficiency Low_Yield->Check_Extraction Check_Purification Check Purification Recovery Low_Yield->Check_Purification Optimize_Extraction Optimize Extraction: - Change Solvent - Add Salt - Adjust pH Check_Extraction->Optimize_Extraction Emulsion_Issue Emulsion during Extraction? Check_Extraction->Emulsion_Issue Optimize_Purification Optimize Purification: - Change Column/Mobile Phase - Reduce Sample Load Check_Purification->Optimize_Purification Add_Centrifugation Add Centrifugation Step Emulsion_Issue->Add_Centrifugation

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Refining HPLC Methods for Bullatantriol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Bullatantriol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to method refinement.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC analysis of this compound.

Problem Potential Cause Solution
High Backpressure 1. Clogged column frit or in-line filter.[1][2] 2. Particulate matter from the sample or mobile phase.[3] 3. Precipitation of this compound or other sample components in the mobile phase.[1][2]1. Replace the in-line filter. If the pressure remains high, reverse-flush the column (without connecting it to the detector). 2. Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter. 3. Ensure the sample is fully dissolved in the mobile phase or a weaker solvent. Consider increasing the organic content of the mobile phase if precipitation is suspected.
Peak Tailing 1. Secondary interactions between this compound's hydroxyl groups and active sites on the silica (B1680970) packing (silanols). 2. Column degradation. 3. Sample solvent incompatible with the mobile phase.1. Add a small amount of a competitive agent like triethylamine (B128534) (TEA) to the mobile phase (e.g., 0.1%) to block active silanol (B1196071) groups. Alternatively, use a base-deactivated column. 2. Replace the column with a new one of the same type. 3. Dissolve the sample in the initial mobile phase composition or a solvent with a weaker elution strength.
Variable Retention Times 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. HPLC system leaks.1. Prepare the mobile phase accurately by volume or, preferably, by weight. Ensure thorough mixing. 2. Use a column oven to maintain a consistent temperature. 3. Check for leaks at all fittings and connections.
Poor Resolution 1. Mobile phase composition is not optimal. 2. Inappropriate column chemistry for this compound. 3. Sample overload.1. Adjust the ratio of organic solvent to water. For gradient elution, modify the gradient slope. 2. Consider a column with a different stationary phase (e.g., a phenyl-hexyl or embedded polar group column) that may offer different selectivity for sesquiterpenoids. 3. Reduce the injection volume or the concentration of the sample.
No or Very Small Peaks 1. Detector lamp is off or has low energy. 2. Incorrect wavelength selection for this compound. 3. Sample degradation or incorrect concentration.1. Ensure the detector lamp is on and has sufficient energy. 2. This compound, as a sesquiterpenoid triol, may not have a strong UV chromophore. Consider using a low UV wavelength (e.g., 200-210 nm) or a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). 3. Prepare a fresh sample and verify its concentration.

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for this compound analysis?

A1: A good starting point for a reversed-phase HPLC method for this compound, a relatively non-polar sesquiterpenoid, would be:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A gradient of acetonitrile (B52724) (ACN) and water.

    • Start with a scouting gradient of 5% to 95% ACN over 20-30 minutes to determine the approximate elution time.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 205 nm, or RID/ELSD if UV sensitivity is low.

  • Injection Volume: 10 µL

Q2: How can I improve the peak shape for this compound?

A2: Peak tailing can be an issue for compounds with polar functional groups like the hydroxyls in this compound. To improve peak shape:

  • Use a base-deactivated column: These columns have fewer exposed silanol groups, reducing secondary interactions.

  • Modify the mobile phase: Adding a small amount of an acidic modifier like formic acid (0.1%) can help to suppress the ionization of silanol groups.

  • Optimize the sample solvent: Ensure your sample is dissolved in a solvent that is compatible with and preferably weaker than the mobile phase.

Q3: My retention times are drifting. What should I check?

A3: Retention time drift is often caused by:

  • Changes in mobile phase composition: Even a small change in the organic-to-aqueous ratio can significantly shift retention times. Ensure your mobile phase is prepared consistently.

  • Column temperature fluctuations: Use a column oven for stable temperature control.

  • Column equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • System leaks: Check for any leaks in the pump, injector, or fittings.

Q4: I am not seeing any peaks for my this compound sample. What could be the problem?

A4: The absence of peaks can be due to several factors:

  • Detector settings: this compound lacks a strong chromophore, so UV detection might not be sensitive enough. Verify that your detector is set to a low wavelength (e.g., 200-210 nm). If sensitivity is still an issue, consider a more universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD).

  • Sample issues: The sample may be too dilute, degraded, or not properly injected.

  • System problems: Check that the pump is delivering mobile phase and that there are no blockages in the system.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for this compound
  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade water.

    • Solvent B: HPLC-grade acetonitrile.

    • Degas both solvents for at least 15 minutes using an ultrasonic bath or an online degasser.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in the initial mobile phase composition (e.g., 50:50 water:acetonitrile).

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC System Setup and Run:

    • Install a C18 column (4.6 x 150 mm, 5 µm).

    • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

    • Set the flow rate to 1.0 mL/min.

    • Set the column oven temperature to 30 °C.

    • Set the detector wavelength to 205 nm.

    • Inject 10 µL of the sample.

    • Run the desired gradient program (e.g., 50% B to 95% B over 20 minutes).

Visualizations

HPLC_Troubleshooting_Workflow start Problem Encountered pressure Pressure Issue? start->pressure peak_shape Peak Shape Issue? pressure->peak_shape No high_pressure High Pressure pressure->high_pressure Yes low_pressure Low Pressure pressure->low_pressure Yes retention_time Retention Time Issue? peak_shape->retention_time No tailing Peak Tailing peak_shape->tailing Yes fronting Peak Fronting peak_shape->fronting Yes no_peaks No/Small Peaks? retention_time->no_peaks No drifting Drifting RT retention_time->drifting Yes inconsistent Inconsistent RT retention_time->inconsistent Yes check_detector Check Detector Settings (lamp, wavelength) no_peaks->check_detector Yes end Problem Resolved no_peaks->end No check_blockage Check for Blockages (frit, filters) high_pressure->check_blockage check_leaks Check for Leaks low_pressure->check_leaks check_blockage->end check_leaks->end adjust_mobile_phase Adjust Mobile Phase pH or Use B-D Column tailing->adjust_mobile_phase check_overload Check for Sample Overload fronting->check_overload adjust_mobile_phase->end check_overload->end check_temp Check Temperature Control drifting->check_temp check_mp Check Mobile Phase Prep drifting->check_mp inconsistent->check_mp check_temp->end check_mp->end check_sample Check Sample Prep & Injection check_detector->check_sample check_sample->end

Caption: A logical workflow for troubleshooting common HPLC issues.

HPLC_Method_Development start Define Analytical Goal select_column Select Column (e.g., C18 for this compound) start->select_column scouting_gradient Run Scouting Gradient (5-95% ACN) select_column->scouting_gradient evaluate_chromatogram Evaluate Chromatogram scouting_gradient->evaluate_chromatogram optimize_gradient Optimize Gradient Slope evaluate_chromatogram->optimize_gradient Good Retention, Poor Resolution adjust_flow_temp Adjust Flow Rate & Temperature evaluate_chromatogram->adjust_flow_temp Good Resolution, Long Run Time validate_method Validate Method evaluate_chromatogram->validate_method Acceptable optimize_gradient->evaluate_chromatogram adjust_flow_temp->evaluate_chromatogram

Caption: A workflow for developing an HPLC method for this compound.

References

Technical Support Center: Enhancing the Bioavailability of Bullatantriol for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo bioavailability of Bullatantriol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A: this compound is a novel therapeutic agent with significant potential. However, like many newly discovered compounds, it is understood to be poorly soluble in water. This low aqueous solubility can lead to poor absorption in the gastrointestinal tract, resulting in low bioavailability and limiting its therapeutic efficacy in in vivo studies.[1][2][3][4][5]

Q2: What are the primary strategies to enhance the bioavailability of a poorly soluble compound like this compound?

A: The main approaches to improve the bioavailability of poorly soluble drugs can be categorized into three main strategies:

  • Physical Modifications: These methods focus on altering the physical properties of the drug substance to increase its surface area and dissolution rate. Key techniques include particle size reduction (micronization and nanosizing) and modification of the crystal habit (polymorphs, amorphous forms).

  • Formulation Strategies: This involves incorporating the drug into advanced delivery systems. Common and effective strategies include:

    • Solid Dispersions: Dispersing the drug in a polymer matrix to improve solubility and dissolution.

    • Lipid-Based Formulations: Dissolving or suspending the drug in oils, surfactants, and co-solvents. Self-emulsifying drug delivery systems (SEDDS) are a prominent example.

    • Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance the drug's solubility.

  • Chemical Modifications: This involves creating a prodrug, which is a bioreversible derivative of the parent drug that is designed to have improved absorption characteristics.

Q3: How do I choose the most appropriate bioavailability enhancement strategy for this compound?

A: The selection of an appropriate strategy depends on the specific physicochemical properties of this compound, such as its melting point, logP, and chemical stability. A systematic approach, starting with pre-formulation studies to characterize the molecule, is recommended. The choice will also be influenced by the desired dosage form and the intended route of administration.

Troubleshooting Guides

Issue 1: Low and Variable Oral Absorption of this compound in Animal Models

Problem: Inconsistent and low plasma concentrations of this compound are observed after oral administration in preclinical animal models.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Rationale
Poor Dissolution Rate 1. Particle Size Reduction: Employ micronization or nanosuspension techniques to increase the surface area of this compound. 2. Formulate as a Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic polymer.Increasing the surface area and improving wettability will enhance the dissolution rate in gastrointestinal fluids.
Low Aqueous Solubility 1. Lipid-Based Formulation: Develop a Self-Emulsifying Drug Delivery System (SEDDS) for this compound. 2. Cyclodextrin Complexation: Form an inclusion complex with a suitable cyclodextrin.These formulations present the drug in a solubilized state, bypassing the dissolution step which is often the rate-limiting factor for absorption.
First-Pass Metabolism 1. Administer with an Inhibitor: Co-administer this compound with a known inhibitor of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors), if ethically permissible in the study. 2. Alternative Routes of Administration: Consider parenteral or transdermal routes to bypass the liver.This can help determine if extensive metabolism in the liver is contributing to the low bioavailability.
Issue 2: Precipitation of this compound Formulation Upon Dilution

Problem: A developed formulation of this compound, such as a co-solvent system, shows precipitation when diluted with aqueous media, which can occur in the gastrointestinal tract.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Rationale
Supersaturation and Precipitation 1. Incorporate Precipitation Inhibitors: Add polymers such as HPMC or PVP to the formulation.These polymers can maintain a supersaturated state of the drug for a longer duration, allowing for enhanced absorption.
Poor Formulation Stability 1. Optimize Formulation Components: Systematically evaluate the ratios of oil, surfactant, and co-surfactant in a lipid-based system to ensure the formation of a stable microemulsion upon dilution.A well-designed formulation will form a fine and stable emulsion, preventing drug precipitation.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension

Objective: To prepare a nanosuspension of this compound to enhance its dissolution rate and bioavailability.

Methodology:

  • Preparation of the Suspension: Disperse this compound in an aqueous solution containing a stabilizer (e.g., a surfactant like Poloxamer 188 or a polymer like HPMC).

  • Particle Size Reduction:

    • High-Pressure Homogenization: Pass the suspension through a high-pressure homogenizer for a specified number of cycles at a set pressure until the desired particle size is achieved.

    • Wet Milling: Alternatively, use a bead mill with milling media of an appropriate size and material. Mill for a sufficient time to achieve the target particle size.

  • Characterization:

    • Measure the particle size and polydispersity index using dynamic light scattering.

    • Assess the physical stability of the nanosuspension by monitoring for any signs of aggregation or crystal growth over time.

    • Determine the dissolution rate of the nanosuspension compared to the unprocessed this compound powder using a standard dissolution apparatus.

Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To evaluate the oral bioavailability of a novel this compound formulation compared to a simple suspension.

Methodology:

  • Animal Dosing:

    • Divide the animals (e.g., rats or mice) into two groups.

    • Administer the novel this compound formulation (e.g., nanosuspension or SEDDS) to one group via oral gavage.

    • Administer a simple suspension of this compound in a vehicle (e.g., 0.5% carboxymethylcellulose) to the control group at the same dose.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Plasma Analysis:

    • Process the blood samples to obtain plasma.

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) for both groups.

    • Determine the relative bioavailability of the novel formulation compared to the control suspension.

Data Presentation

Table 1: Hypothetical Physicochemical Properties of this compound
PropertyValueImplication for Bioavailability
Molecular Weight450 g/mol Moderate
Aqueous Solubility< 0.1 µg/mLVery Poor
LogP4.2High Lipophilicity
Melting Point180 °CHigh
Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats
FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Simple Suspension50 ± 154.0300 ± 90100
Nanosuspension250 ± 501.51500 ± 300500
SEDDS400 ± 801.02400 ± 450800

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study This compound This compound Powder formulation_strategy Select Formulation Strategy (e.g., Nanosuspension, SEDDS) This compound->formulation_strategy formulation_prep Prepare Formulation formulation_strategy->formulation_prep characterization In Vitro Characterization (Particle Size, Dissolution) formulation_prep->characterization animal_dosing Animal Dosing (Oral Gavage) characterization->animal_dosing Optimized Formulation blood_sampling Blood Sampling animal_dosing->blood_sampling plasma_analysis Plasma Analysis (LC-MS/MS) blood_sampling->plasma_analysis pk_analysis Pharmacokinetic Analysis plasma_analysis->pk_analysis

Caption: Experimental workflow for developing and evaluating a bioavailability-enhanced formulation of this compound.

signaling_pathway This compound This compound (Oral Administration) GI_Tract Gastrointestinal Tract This compound->GI_Tract Enterocytes Enterocytes GI_Tract->Enterocytes Absorption Liver Liver (First-Pass Metabolism) Enterocytes->Liver Portal Vein Liver->GI_Tract Biliary Excretion Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation Target_Tissue Target Tissue Systemic_Circulation->Target_Tissue Therapeutic_Effect Therapeutic Effect Target_Tissue->Therapeutic_Effect

Caption: Simplified pharmacokinetic pathway of orally administered this compound.

References

Validation & Comparative

Validating the Anti-Tumor Effects of Diterpenoids in Animal Models: A Comparative Guide Featuring Eriocalyxin B

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Audience: Initial searches for "Bullatantriol" did not yield specific scientific data. Therefore, this guide focuses on Eriocalyxin B (EriB) , a well-researched ent-kaurane diterpenoid, to serve as a comprehensive example for validating the anti-tumor effects of this compound class in animal models. This guide provides an objective comparison of EriB's performance with standard chemotherapeutic agents, supported by experimental data from preclinical studies.

New research findings consolidate the evidence for Eriocalyxin B, a natural diterpenoid isolated from Isodon eriocalyx, as a promising anti-tumor agent.[1] A review of xenograft studies reveals its significant efficacy in inhibiting tumor growth across various cancer types, including triple-negative breast cancer, lymphoma, and pancreatic cancer.[1] This guide presents a comparative analysis of EriB's performance against conventional chemotherapy, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative Efficacy of Eriocalyxin B in Animal Models

Quantitative data from multiple studies highlight the potent in vivo anti-tumor activity of Eriocalyxin B. The following tables summarize key findings on tumor growth inhibition and provide a comparison with standard-of-care agents, Doxorubicin and Paclitaxel, in relevant cancer xenograft models.

Table 1: In Vivo Efficacy of Eriocalyxin B vs. Standard Chemotherapy in Breast Cancer Models

CompoundCancer ModelAnimal StrainDosage & AdministrationKey OutcomesReference
Eriocalyxin B 4T1 Orthotopic XenograftBALB/c Mice5 mg/kg/day, route not specifiedSlower tumor growth, decreased tumor vascularization. No significant body weight loss.[2]
Eriocalyxin B MDA-MB-231 XenograftNot Specified10 mg/kg/day, i.p.Significant suppression of tumor growth and metastasis. Favorable toxicity profile.[3][4]
Doxorubicin MDA-MB-231 Orthotopic XenograftNOD/SCID Mice4 mg/kg/week, i.v.Reduced tumor growth but enhanced lung metastasis when used alone.
Paclitaxel 4T1 Metastatic ModelBALB/c MiceLow-Dose Metronomic: Not specified; MTD: ~20 mg/kgLow-dose metronomic therapy showed stronger anti-tumor and anti-metastatic activity than Maximum Tolerated Dose (MTD) therapy.

Table 2: In Vivo Efficacy of Eriocalyxin B in Other Cancer Models

CompoundCancer ModelAnimal StrainDosage & AdministrationKey OutcomesReference
Eriocalyxin B Raji (Burkitt's Lymphoma) XenograftMurine Model15 mg/kg, every other day, i.p.~60% reduction in tumor volume compared to control. Remarkable inhibition of tumor growth.
Eriocalyxin B CAPAN-2 (Pancreatic Cancer) XenograftNude Mice2.5 mg/kg, route not specifiedSignificant reduction in pancreatic tumor weight.

In-Depth Look at Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. Below are summarized protocols for key experiments cited in the studies.

General Protocol for Xenograft Tumor Establishment and Drug Administration

This protocol outlines the typical workflow for assessing the anti-tumor activity of a compound in a subcutaneous xenograft mouse model.

  • Cell Culture and Animal Models:

    • Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, Raji for lymphoma) are cultured under standard sterile conditions.

    • Immunocompromised mice, typically female BALB/c nude or NOD/SCID mice (4-6 weeks old), are used to prevent the rejection of human tumor xenografts.

  • Tumor Implantation:

    • A suspension of cancer cells (typically 1 x 10⁶ to 5 x 10⁶ cells) is prepared in a solution of sterile PBS or a mixture with Matrigel® (e.g., 1:1 ratio).

    • The cell suspension (volume of 100-200 µL) is subcutaneously injected into the flank or orthotopically into the mammary fat pad of the mice.

  • Treatment Protocol:

    • Once tumors reach a palpable size (e.g., 80-100 mm³), the mice are randomized into control and treatment groups.

    • Eriocalyxin B: Dissolved in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline) and administered via intraperitoneal (i.p.) injection at specified dosages (e.g., 5-15 mg/kg).

    • Doxorubicin: Typically administered intravenously (i.v.) at doses such as 4 mg/kg weekly.

    • Paclitaxel: Can be administered intravenously (i.v.) or intraperitoneally (i.p.). A common formulation involves dissolving Paclitaxel in a 1:1 (v/v) mixture of Cremophor EL and ethanol, then diluting with saline. Doses often range from 10-20 mg/kg.

    • Control groups receive the vehicle only.

  • Monitoring and Endpoint Analysis:

    • Tumor dimensions (length and width) are measured at regular intervals (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length × Width²) / 2.

    • Animal body weights are monitored as an indicator of systemic toxicity.

    • At the end of the study (e.g., 21 days), mice are euthanized, and the tumors are excised, weighed, and may be processed for further analysis (e.g., histology, Western blotting).

G cluster_prep Preparation cluster_implant Tumor Establishment cluster_treat Treatment & Monitoring cluster_analysis Endpoint Analysis CellCulture 1. Cancer Cell Culture (e.g., MDA-MB-231, 4T1) CellHarvest 4. Cell Harvest & Prep CellCulture->CellHarvest AnimalAcclimation 2. Animal Acclimation (BALB/c nude mice) Implantation 5. Subcutaneous or Orthotopic Injection AnimalAcclimation->Implantation DrugPrep 3. Drug Formulation (EriB, Doxorubicin, Paclitaxel) TreatmentAdmin 8. Administer Drugs (i.p. or i.v.) DrugPrep->TreatmentAdmin CellHarvest->Implantation TumorGrowth 6. Monitor Tumor Growth to ~100 mm³ Implantation->TumorGrowth Randomization 7. Randomize Mice (Treatment vs. Vehicle) TumorGrowth->Randomization Randomization->TreatmentAdmin Monitoring 9. Measure Tumor Volume & Body Weight (2x/week) TreatmentAdmin->Monitoring Endpoint 10. Euthanize & Excise Tumor Monitoring->Endpoint Analysis 11. Weigh Tumor & Perform (Histology, Western Blot) Endpoint->Analysis

Experimental workflow for in vivo anti-tumor validation.

Mechanisms of Action: Signaling Pathways

Eriocalyxin B exerts its anti-tumor effects by modulating several key signaling pathways, distinguishing its mechanism from traditional cytotoxic agents like Doxorubicin and Paclitaxel.

Eriocalyxin B: A Multi-Targeted Approach

Eriocalyxin B induces programmed cell death (apoptosis) and a cellular recycling process known as autophagy. Its primary mechanisms include the inhibition of critical survival signaling pathways.

  • VEGFR-2 Signaling Inhibition: EriB has been shown to inhibit angiogenesis by directly suppressing the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway. It inhibits the VEGF-induced phosphorylation of VEGFR-2, which is crucial for the proliferation, migration, and survival of endothelial cells that form new blood vessels to supply the tumor.

  • Akt/mTOR Pathway Suppression: EriB treatment leads to a decrease in the phosphorylation of Akt and the mammalian target of rapamycin (B549165) (mTOR), key regulators of cell growth, proliferation, and survival. Inhibition of this pathway contributes to both apoptosis and the induction of autophagy in cancer cells.

  • NF-κB and STAT3 Inhibition: EriB has also been shown to inhibit the activity of transcription factors NF-κB and STAT3, which are central to promoting inflammation, cell survival, and proliferation in many cancers.

G EriB Eriocalyxin B VEGFR2 VEGFR-2 EriB->VEGFR2 Inhibits Akt Akt EriB->Akt Inhibits VEGF VEGF VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Eriocalyxin B inhibits VEGFR-2 and Akt/mTOR pathways.
Comparative Mechanisms: Doxorubicin and Paclitaxel

In contrast to the targeted signaling inhibition of EriB, Doxorubicin and Paclitaxel function through broader cytotoxic mechanisms.

  • Doxorubicin: As an anthracycline antibiotic, its primary anti-tumor effects are attributed to its ability to intercalate into DNA and inhibit the enzyme topoisomerase II, which is critical for DNA replication and repair. This leads to DNA damage and triggers apoptosis.

  • Paclitaxel: This well-established taxane (B156437) is a mitotic inhibitor. It stabilizes microtubules, preventing the dynamic instability required for chromosome segregation during cell division (mitosis). This arrests cells in the G2/M phase of the cell cycle, ultimately leading to apoptotic cell death.

G cluster_dox Doxorubicin Mechanism cluster_pac Paclitaxel Mechanism Dox Doxorubicin DNA DNA Intercalation Dox->DNA TopoII Topoisomerase II Dox->TopoII DNAdamage DNA Damage DNA->DNAdamage TopoII->DNAdamage Apoptosis Apoptosis DNAdamage->Apoptosis Pac Paclitaxel Microtubules Microtubules Pac->Microtubules Stabilizes Mphase Mitotic Arrest (G2/M) Microtubules->Mphase Prevents Depolymerization Mphase->Apoptosis

Mechanisms of action for Doxorubicin and Paclitaxel.

The collective evidence from animal model studies strongly supports the anti-tumor properties of Eriocalyxin B. Its ability to inhibit tumor growth in various cancer models, coupled with its multi-faceted mechanism of action and potentially favorable safety profile, underscores its potential as a novel therapeutic agent. This guide provides a foundational comparison for researchers to build upon, highlighting the need for further studies, including direct head-to-head comparisons with standard-of-care chemotherapeutics in the same experimental settings.

References

Bullatantriol vs. Annonaceous Acetogenins: A Comparative Analysis of Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The quest for novel therapeutic agents from natural sources has led to the investigation of a vast array of plant-derived secondary metabolites. Among these, Annonaceous acetogenins (B1209576) have garnered significant attention for their potent cytotoxic and antitumor properties. This guide provides a comparative overview of the biological activities of a specific sesquiterpenoid, Bullatantriol, and a selection of well-characterized Annonaceous acetogenins, namely Bullatacin, Annonacin, and Squamocin.

It is important to note at the outset that this compound is a sesquiterpenoid, a class of organic compounds distinct from the polyketide-derived acetogenins.[1] As extensive research on the specific cytotoxic effects of this compound is limited, this guide will also draw upon data from other sesquiterpenoids isolated from the same genus, Homalomena, to provide a broader context for its potential biological activities. In contrast, the cytotoxic profiles of the selected acetogenins are well-documented, providing a robust basis for comparison.

Data Presentation: A Comparative Look at Biological Activity

The following tables summarize the available quantitative data on the biological activities of the selected compounds. Table 1 focuses on the potent cytotoxic activity of Annonaceous acetogenins against a range of human cancer cell lines, while Table 2 presents the documented biological effects of sesquiterpenoids from Homalomena species.

Table 1: Cytotoxic Activity of Selected Annonaceous Acetogenins Against Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 ValueReference
Bullatacin SW480Colon Cancer~10 nM[2]
HT-29Colon Cancer~7 nM[2]
2.2.15Hepatocarcinoma7.8 ± 2.5 nM[3]
A549Lung Carcinoma<10⁻¹² µg/mL[4]
MCF-7Breast Carcinoma<10⁻¹² µg/mL
Annonacin ECC-1Endometrial Cancer4.75 µg/mL
HEC-1AEndometrial Cancer4.62 µg/mL
MCF-7Breast Cancer4.52 µg/mL
Squamocin MCF-7/ADRMultidrug-Resistant Breast Cancer3.34 µM
SMMC 7721/TMultidrug-Resistant Hepatoma0.435 µM
A549 (Lung)Lung Cancer1.99 ± 0.49 µM
HeLa (Cervical)Cervical Cancer0.93 ± 0.079 µM
HepG2 (Liver)Liver Cancer1.70 ± 0.14 µM

Table 2: Biological Activity of Sesquiterpenoids from Homalomena Species

CompoundBiological ActivityAssayIC50 / LC50 ValueReference
Homalomenins A & EAnti-inflammatoryInhibition of NO production in RAW 264.7 cells21.2 µM & 15.4 µM, respectively
Unnamed SesquiterpenoidsAnti-inflammatoryInhibition of NO production in RAW 264.7 cells3.25 - 7.78 µmol/L
Other SesquiterpenoidsAnti-inflammatoryInhibition of NO production in RAW 264.7 cells35.41 to 64.06 μM
Essential Oil (rich in sesquiterpenoids)NematicidalActivity against Meloidogyne incognita156.43 µg/mL
This compound Cytotoxicity data not available in the reviewed literature

Experimental Protocols

To facilitate the replication and validation of the cited bioactivities, detailed protocols for two key experimental assays are provided below.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound, Bullatacin) in cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, remove the medium and add fresh medium containing MTT solution (typically 0.5 mg/mL) to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol (B130326) with HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection by Flow Cytometry

The Annexin V/PI assay is a widely used method for the detection of apoptosis.

Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Procedure:

  • Cell Treatment: Culture cells with the test compound at the desired concentration and for the specified time to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS) and centrifuge to pellet the cells.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of acetogenins and the evaluation of natural product bioactivity.

Acetogenin_Mechanism_of_Action Acetogenins Annonaceous Acetogenins ComplexI Mitochondrial Complex I (NADH-Ubiquinone Oxidoreductase) Acetogenins->ComplexI Inhibits ETC Electron Transport Chain ATP ATP Production ComplexI->ATP Disrupts ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP_Synthase->ATP Generates Apoptosis Apoptosis ATP->Apoptosis Depletion Leads to

Caption: Mechanism of action of Annonaceous acetogenins.

Cytotoxicity_Workflow Start Start: Natural Product (e.g., this compound) Treatment Treat Cells with Varying Concentrations of Compound Start->Treatment Cell_Culture Cancer Cell Line Culture Cell_Culture->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Assay MTT Assay for Cell Viability Incubation->MTT_Assay AnnexinV_Assay Annexin V/PI Assay for Apoptosis Incubation->AnnexinV_Assay Data_Analysis Data Analysis: Calculate IC50 & Quantify Apoptosis MTT_Assay->Data_Analysis AnnexinV_Assay->Data_Analysis Conclusion Conclusion: Determine Cytotoxicity & Mechanism Data_Analysis->Conclusion

Caption: Experimental workflow for cytotoxicity and apoptosis assessment.

Apoptosis_Signaling_Pathway Acetogenins Acetogenins Mitochondria Mitochondria Acetogenins->Mitochondria Inhibit Complex I CytochromeC Cytochrome c Release Mitochondria->CytochromeC Induces Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by acetogenins.

References

Cross-Validation of Bullatantriol's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactive compound Bullatantriol, focusing on its dual mechanisms of action: promoting osteoblast differentiation and exerting anti-inflammatory effects through the inhibition of nitric oxide production. The performance of this compound is objectively compared with established alternatives, supported by available experimental data. Detailed experimental protocols and visual representations of the implicated signaling pathways are provided to facilitate further research and development.

Overview of this compound's Bioactivities

This compound is a naturally occurring sesquiterpenoid isolated from plants of the Homalomena genus.[1][2] Preclinical studies have identified two primary therapeutic potentials for this compound:

  • Osteogenic Activity: this compound has been shown to stimulate the proliferation and differentiation of osteoblasts, the cells responsible for bone formation. This suggests its potential as a therapeutic agent for bone regeneration and diseases like osteoporosis.

  • Anti-inflammatory Activity: The compound exhibits anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in activated microglial cells.[3] Overproduction of NO is a key factor in neuroinflammation associated with various neurodegenerative diseases.

This guide will delve into these two mechanisms, comparing this compound with Icariside II for osteogenic activity and with Resveratrol for anti-inflammatory effects.

Comparative Analysis of Osteogenic Activity

The primary mechanism for evaluating the osteogenic potential of a compound is its ability to induce the differentiation of precursor cells into mature osteoblasts. A key marker of this process is the activity of the enzyme Alkaline Phosphatase (ALP).

Table 1: Comparison of Osteogenic Activity of this compound and Icariside II

CompoundCell LineAssayConcentrationResultReference
This compound Cultured OsteoblastsALP Activity5.16 x 10⁻⁵ M27.2 U/10 L[1]
5.16 x 10⁻⁶ M24.6 U/10 L[1]
5.16 x 10⁻⁷ M28.7 U/10 L
Icariside II Bone Marrow Stromal Cells (BMSCs)ALP Activity10⁻⁵ MSignificant increase in ALP activity
Multipotential Stromal Cells (MSCs)ALP Activity1 µMSignificant increase in ALP activity

Mechanism of Action: The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a crucial regulator of osteoblast differentiation. In its canonical form, the binding of Wnt ligands to their receptors leads to the accumulation of β-catenin in the cytoplasm, which then translocates to the nucleus to activate the transcription of osteogenic genes. While direct evidence for this compound's interaction with this pathway is still under investigation, its demonstrated ability to promote osteoblast differentiation strongly suggests a potential modulatory role.

Wnt_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Receptor Wnt->Receptor Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Receptor->Destruction_Complex Inhibition Beta_Catenin_cyto β-catenin Destruction_Complex->Beta_Catenin_cyto Phosphorylation & Degradation Beta_Catenin_nuc β-catenin Beta_Catenin_cyto->Beta_Catenin_nuc Translocation This compound This compound (Proposed) This compound->Destruction_Complex Potential Inhibition TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF Binding Gene_Transcription Osteogenic Gene Transcription TCF_LEF->Gene_Transcription Activation

Proposed Wnt/β-catenin Pathway Modulation

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of compounds is often assessed by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in immune cells, such as microglia, upon stimulation with lipopolysaccharide (LPS).

Table 2: Comparison of Anti-inflammatory Activity of this compound and Resveratrol

CompoundCell LineAssayIC₅₀Reference
This compound BV2 MicrogliaNO InhibitionData not available-
Resveratrol BV2 MicrogliaNO Inhibition~25-50 µM
Primary MicrogliaNO InhibitionData varies by study

Note: While a specific IC₅₀ value for this compound's inhibition of NO production is not currently available in the literature, sesquiterpenoids from Homalomena occulta have demonstrated anti-inflammatory activity.

Mechanism of Action: The NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In response to inflammatory stimuli like LPS, the IKK complex is activated, leading to the degradation of IκBα and the subsequent translocation of the p65/p50 NF-κB dimer to the nucleus. In the nucleus, NF-κB induces the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO. Inhibition of this pathway is a key mechanism for anti-inflammatory compounds.

NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB_cyto NF-κB (p65/p50) IkBa->NFkB_cyto Degradation & Release NFkB_nuc NF-κB (p65/p50) NFkB_cyto->NFkB_nuc Translocation This compound This compound (Proposed) This compound->IKK Potential Inhibition iNOS_Gene iNOS Gene Transcription NFkB_nuc->iNOS_Gene Activation iNOS_protein iNOS Protein iNOS_Gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Synthesis

Proposed NF-κB Pathway Modulation

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound's bioactivities, the following are detailed protocols for the key assays mentioned in this guide.

Alkaline Phosphatase (ALP) Activity Assay

This protocol is designed to quantify the early stages of osteoblast differentiation in cell cultures, such as with MC3T3-E1 cells.

Materials:

  • MC3T3-E1 cells

  • Osteogenic induction medium (complete medium supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., 0.5% Triton X-100 in PBS)

  • ALP activity kit (containing p-nitrophenyl phosphate (B84403) (pNPP) substrate and a stop solution)

  • 96-well microplate

  • Microplate reader (405 nm)

Procedure:

  • Cell Seeding: Seed MC3T3-E1 cells in a 96-well plate at a density of 4x10⁴ cells/well and culture in osteogenic induction medium.

  • Treatment: After 24 hours, replace the medium with fresh osteogenic induction medium containing various concentrations of the test compound (e.g., this compound). Include a vehicle control.

  • Incubation: Culture the cells for the desired period (e.g., 7 or 14 days), changing the medium every 2-3 days.

  • Cell Lysis: After the incubation period, wash the cells twice with PBS. Add cell lysis buffer to each well and incubate to release intracellular contents.

  • ALP Reaction: Transfer the cell lysate to a new 96-well plate. Add the pNPP substrate from the ALP activity kit to each well and incubate according to the manufacturer's instructions (typically at 37°C).

  • Measurement: Stop the reaction by adding the stop solution. Measure the absorbance at 405 nm using a microplate reader.

  • Quantification: Calculate the ALP activity based on a standard curve generated with known concentrations of p-nitrophenol. Normalize the ALP activity to the total protein content of each sample, which can be determined using a BCA protein assay.

ALP_Workflow A Seed MC3T3-E1 cells in 96-well plate B Treat with this compound in osteogenic medium A->B C Incubate for 7-14 days B->C D Wash with PBS and Lyse cells C->D E Add pNPP substrate D->E F Incubate and add stop solution E->F G Measure absorbance at 405 nm F->G H Quantify ALP activity (Normalize to protein) G->H

Alkaline Phosphatase Assay Workflow
Griess Assay for Nitric Oxide (NO) Production

This colorimetric assay measures the amount of nitrite (B80452), a stable and quantifiable breakdown product of NO, in cell culture supernatants.

Materials:

  • BV2 microglial cells

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (typically a two-part solution: Solution A - sulfanilamide (B372717) in phosphoric acid; Solution B - N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader (540-550 nm)

Procedure:

  • Cell Seeding: Seed BV2 cells in a 96-well plate at a density of approximately 4x10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response and NO production. Include a vehicle control and a positive control (LPS alone).

  • Incubation: Incubate the cells for 24-48 hours.

  • Sample Collection: Carefully collect the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix equal volumes of the collected supernatant and freshly prepared Griess Reagent.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540-550 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Griess_Workflow A Seed BV2 cells in 96-well plate B Pre-treat with this compound A->B C Stimulate with LPS B->C D Incubate for 24-48 hours C->D E Collect culture supernatant D->E F Mix supernatant with Griess Reagent E->F G Incubate at room temperature F->G H Measure absorbance at 540 nm G->H I Quantify nitrite concentration H->I

Griess Assay Workflow

Conclusion and Future Directions

This compound presents a promising profile as a dual-action therapeutic agent with both osteogenic and anti-inflammatory properties. The available data suggests its potential in bone regeneration is comparable to other known osteogenic compounds. While its anti-inflammatory activity is evident from the general characteristics of related sesquiterpenoids, further quantitative studies are required to establish a precise IC₅₀ for nitric oxide inhibition and to fully elucidate its potency in comparison to established anti-inflammatory agents like Resveratrol.

Future research should focus on:

  • Quantitative analysis of this compound's inhibitory effect on NO production to determine its IC₅₀ value.

  • Direct investigation of this compound's interaction with the Wnt/β-catenin and NF-κB signaling pathways to confirm the proposed mechanisms of action.

  • In vivo studies to validate the therapeutic efficacy of this compound in animal models of osteoporosis and neuroinflammation.

This comparative guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound and provides a framework for its continued investigation.

References

Replicating Key Experiments on the Cytotoxicity of Annonaceous Acetogenins

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive comparison of the cytotoxic properties of Bullatacin, a potent annonaceous acetogenin (B2873293) isolated from Annona bullata, with established anticancer agents. It is designed for researchers, scientists, and drug development professionals interested in replicating and expanding upon key experiments demonstrating the cytotoxic effects of this class of compounds.

Comparative Cytotoxicity Data

The cytotoxic potential of Bullatacin and its analogs, as well as commonly used chemotherapeutic drugs, is typically evaluated by determining the half-maximal inhibitory concentration (IC50) or effective dose (ED50). These values represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the reported cytotoxic activities of Bullatacin and selected alternative agents against various human cancer cell lines.

Table 1: Cytotoxicity of Bullatacin against Human Cancer Cell Lines

Cell LineCancer TypeIC50 / ED50Reference(s)
MCF-7/AdrMultidrug-Resistant Breast AdenocarcinomaEffectively cytotoxic[1]
2.2.15Human Hepatocarcinoma7.8 ± 2.5 nM (ED50)[2]
SW480Colon Cancer~10 nM (IC50)[3][4]
HT-29Colon Cancer~7 nM (IC50)[3]
VariousHuman Tumor Cell LinesAs low as 10⁻¹² - 10⁻¹⁵ µg/mL (ED50)

Table 2: Cytotoxicity of Alternative Anticancer Agents

AgentCell Line(s)Cancer Type(s)IC50 Range / ValueReference(s)
Paclitaxel (B517696) Various (8 human tumor cell lines)Various2.5 - 7.5 nM
NSCLC cell lines (14)Non-Small Cell Lung CancerMedian: 9.4 µM (24h), 0.027 µM (120h)
SCLC cell lines (14)Small Cell Lung CancerMedian: 25 µM (24h), 5.0 µM (120h)
Vincristine L1210Murine LeukemiaNoticeable effect at 10⁻⁷ M (0.5h)
CEMHuman Lymphoblastoid Leukemia50% growth reduction at 10⁻⁷ M (1-3h)
A549Lung Cancer40 nM
MCF-7Breast Cancer5 nM
Doxorubicin HeLa, A549, MCF-7Cervical, Lung, Breast~0.1 - 5.0 µM
HepG2, Huh7, UMUC-3, etc.Various2.26 to > 20 µM
HCT116, Hep-G2, PC3Colon, Liver, Prostate24.30, 14.72, 2.64 µg/mL

Note: IC50 values can vary significantly between studies due to differences in experimental conditions, such as drug exposure time and the specific assay used. Direct comparisons are most informative when conducted within the same study.

Other acetogenins (B1209576) from Annona bullata, such as Bullatalicin and Bullatanocin, have also been reported to possess potent and selective cytotoxic activities, with ED50 values as low as 10⁻⁷ mcg/ml for Bullatalicin. Bullatanocin is reported to have cytotoxic potencies 10,000 times those of adriamycin in lung and colon cancer cell lines.

Experimental Protocols

Standardized protocols are crucial for obtaining reproducible results in cytotoxicity studies. The following are detailed methodologies for two commonly employed assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of cell culture medium. Include wells with medium alone as a blank control.

  • Compound Treatment: Add various concentrations of the test compound (e.g., Bullatacin) to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the compound concentration to determine the IC50 value.

Clonogenic Survival Assay

The clonogenic assay is a technique used to determine the ability of a single cell to proliferate and form a colony (clone). It is a gold standard for measuring the effectiveness of cytotoxic agents on cell survival and proliferation.

Principle: This assay assesses the long-term reproductive integrity of cells after treatment with a cytotoxic agent. The ability of a single cell to undergo unlimited division and form a colony of at least 50 cells is considered a measure of cell survival.

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from a cell culture using trypsinization.

  • Cell Seeding: Plate a known number of cells into petri dishes or multi-well plates. The number of cells seeded per dish is critical and should be adjusted based on the expected toxicity of the treatment to yield a countable number of colonies (typically 50-100).

  • Treatment: After allowing the cells to attach (for adherent cells), treat them with the desired concentrations of the cytotoxic agent for a specified duration.

  • Incubation: Remove the treatment medium, wash the cells, and add fresh medium. Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, to allow for colony formation.

  • Fixation and Staining: After the incubation period, fix the colonies with a solution such as 10% formalin and then stain them with a staining solution like 0.5% crystal violet.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group. The PE is the ratio of the number of colonies formed to the number of cells seeded in the untreated control. The SF is the number of colonies formed after treatment divided by the number of cells seeded, corrected for the PE.

Visualizing Cellular Mechanisms

Understanding the molecular pathways through which a compound exerts its cytotoxic effects is crucial for drug development. Annonaceous acetogenins, including Bullatacin, are known to induce cell death through multiple mechanisms.

Experimental Workflow for Cytotoxicity Testing

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound like Bullatacin.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, A549, HeLa) cell_seeding Cell Seeding (96-well or 6-well plates) cell_culture->cell_seeding compound_prep Compound Preparation (Bullatacin & Alternatives) treatment Treatment with Test Compounds compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay clonogenic_assay Clonogenic Assay incubation->clonogenic_assay absorbance Measure Absorbance mtt_assay->absorbance colony_count Count Colonies clonogenic_assay->colony_count ic50 Calculate IC50 absorbance->ic50 survival_curve Generate Survival Curve colony_count->survival_curve

Workflow for Cytotoxicity Assessment

Signaling Pathway of Bullatacin-Induced Cytotoxicity

Bullatacin and other annonaceous acetogenins primarily induce cytotoxicity by inhibiting the mitochondrial electron transport chain, specifically Complex I (NADH-ubiquinone oxidoreductase). This leads to a depletion of intracellular ATP, which is particularly detrimental to cancer cells with high metabolic rates. The disruption of mitochondrial function and energy supply ultimately triggers apoptosis (programmed cell death). Additionally, Bullatacin can induce immunogenic cell death (ICD) by activating the endoplasmic reticulum stress (ERS) signaling pathway. This leads to the surface exposure of damage-associated molecular patterns (DAMPs) like calreticulin (B1178941) (CRT) and heat shock proteins (HSPs), and the release of others like ATP and high-mobility group box 1 (HMGB1), which can stimulate an anti-tumor immune response.

bullatacin_pathway cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_er Endoplasmic Reticulum bullatacin Bullatacin complex_I Mitochondrial Complex I bullatacin->complex_I Inhibition er_stress ER Stress bullatacin->er_stress Induces atp_depletion ATP Depletion complex_I->atp_depletion Leads to apoptosis Apoptosis atp_depletion->apoptosis damps DAMPs Release (ATP, HMGB1) er_stress->damps surface_damps Surface DAMPs (CRT, HSPs) er_stress->surface_damps icd Immunogenic Cell Death (ICD) apoptosis->icd damps->icd surface_damps->icd

References

Bullatantriol: An Uncharted Territory in Cytotoxic Activity Against Cancer

Author: BenchChem Technical Support Team. Date: December 2025

This absence of information makes it impossible to fulfill the request for a comparative guide on Bullatantriol's cytotoxic activity. The core requirements of data presentation in structured tables, detailed experimental protocols, and visualizations of signaling pathways cannot be met without foundational research on the compound itself.

For the benefit of researchers, scientists, and drug development professionals, this guide will instead outline the necessary experimental framework and data points that would be required to assess the cytotoxic potential of a novel compound like this compound and compare it to established chemotherapeutic agents.

The Path Forward: Establishing a Cytotoxic Profile for a Novel Compound

To evaluate the cytotoxic activity of a new chemical entity such as this compound, a systematic series of in vitro experiments would be essential. The following sections detail the standard methodologies and data that form the bedrock of such an investigation.

Table 1: Foundational Data Required for Cytotoxic Comparison of a Novel Compound
ParameterThis compoundStandard Chemotherapy Drug (e.g., Doxorubicin)Standard Chemotherapy Drug (e.g., Cisplatin)Standard Chemotherapy Drug (e.g., Paclitaxel)
Target Cancer Cell Line(s) Data Not Availablee.g., MCF-7 (Breast), A549 (Lung), HeLa (Cervical)e.g., A2780 (Ovarian), HCT116 (Colon), HepG2 (Liver)e.g., PC-3 (Prostate), OVCAR-3 (Ovarian), MDA-MB-231 (Breast)
IC50 Value (µM) Data Not AvailableCell line-dependent values to be determinedCell line-dependent values to be determinedCell line-dependent values to be determined
Assay Method Data Not Availablee.g., MTT, SRB, CellTiter-Glo®e.g., MTT, SRB, CellTiter-Glo®e.g., MTT, SRB, CellTiter-Glo®
Incubation Time (hours) Data Not Availablee.g., 24, 48, 72e.g., 24, 48, 72e.g., 24, 48, 72
Mechanism of Action Data Not AvailableDNA intercalation, Topoisomerase II inhibitionDNA cross-linkingMicrotubule stabilization

Essential Experimental Protocols for Determining Cytotoxicity

The following are detailed methodologies for key experiments that would be necessary to generate the data outlined in Table 1.

Cell Viability Assays (e.g., MTT Assay)
  • Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

  • Methodology:

    • Cell Seeding: Cancer cells of interest are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • Compound Treatment: The compound (e.g., this compound) and standard chemotherapy drugs are serially diluted to a range of concentrations and added to the wells. Control wells receive only the vehicle (e.g., DMSO).

    • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

    • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

    • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically 570 nm).

    • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action Studies

Should a compound like this compound demonstrate significant cytotoxic activity, the next critical step is to elucidate its mechanism of action. This involves a battery of assays, including:

  • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M). This is typically performed using flow cytometry after staining cells with a DNA-intercalating dye like propidium (B1200493) iodide.

  • Apoptosis Assays: To ascertain if the compound induces programmed cell death. Common methods include Annexin V/PI staining, caspase activity assays (e.g., caspase-3/7, -8, -9), and analysis of apoptosis-related proteins (e.g., Bcl-2 family, PARP cleavage) by western blotting.

  • Signaling Pathway Analysis: To identify the specific molecular pathways affected by the compound. This can be achieved through techniques like western blotting for key signaling proteins (e.g., kinases in the MAPK or PI3K/Akt pathways), reporter gene assays, or broader transcriptomic/proteomic profiling.

Visualizing a Hypothetical Experimental Workflow and Signaling Pathway

In the absence of data for this compound, the following diagrams illustrate a hypothetical experimental workflow for cytotoxicity screening and a generic signaling pathway that is often implicated in cancer cell survival and proliferation.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment start Start: Novel Compound (e.g., this compound) cell_culture Prepare Cancer Cell Line Cultures start->cell_culture treatment Treat Cells with Serial Dilutions of Compound cell_culture->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation assay Perform Cell Viability Assay (e.g., MTT) incubation->assay data_analysis Analyze Data and Determine IC50 Value assay->data_analysis comparison Compare IC50 with Standard Chemotherapy Drugs data_analysis->comparison mechanistic_studies Proceed to Mechanism of Action Studies comparison->mechanistic_studies If Active end End: Cytotoxic Profile Established comparison->end If Inactive mechanistic_studies->end

Caption: A generalized workflow for assessing the cytotoxic activity of a novel compound.

G cluster_pathway Hypothetical Signaling Pathway Inhibition This compound This compound Receptor Growth Factor Receptor This compound->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

A Comparative Analysis of Bullatantriol and Asimicin for Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of Bullatantriol and Asimicin, two natural compounds with distinct pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their biological activities supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Introduction and Overview

This compound and Asimicin represent two vastly different classes of natural products, both in chemical structure and biological function. This compound is a sesquiterpenoid isolated from plants of the Homalomena genus, which has shown potential in modulating inflammatory responses and promoting bone cell growth. In contrast, Asimicin, an annonaceous acetogenin (B2873293) from the pawpaw tree (Asimina triloba), is a highly potent cytotoxic agent known for its ability to inhibit cellular energy production. This guide will juxtapose their known activities to aid researchers in evaluating their potential for distinct therapeutic applications.

Chemical and Physical Properties

A fundamental comparison begins with the distinct chemical identities of this compound and Asimicin.

PropertyThis compoundAsimicin (Bullatacin)
Chemical Class SesquiterpenoidAnnonaceous Acetogenin
Molecular Formula C₁₅H₂₈O₃[1]C₃₇H₆₆O₇[2][3]
Molecular Weight 256.38 g/mol [1]622.92 g/mol [2]
Natural Source Homalomena species (e.g., Homalomena occulta)Pawpaw Tree (Asimina triloba)
Key Functional Groups Triol (secondary and tertiary alcohols), Carbobicyclic coreγ-lactone, Bis-tetrahydrofuran (THF) rings, Multiple hydroxyl groups

Comparative Biological Activity

The therapeutic potential of this compound and Asimicin lies in completely different biological domains. This compound exhibits cytoprotective and regenerative properties, whereas Asimicin is a potent cytotoxin.

Anti-inflammatory vs. Cytotoxic Effects

Quantitative data highlights the profound differences in their potency and mechanism.

ParameterThis compound & Related SesquiterpenoidsAsimicin & Isomers
Biological Activity Anti-inflammatory; OsteogenicCytotoxic; Antitumor
Mechanism of Action Inhibition of nitric oxide (NO) production in activated microglia, likely via the NF-κB pathway.Potent inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase), leading to ATP depletion and apoptosis.
Target Cells Microglia (neuroinflammation); Osteoblasts (bone formation)Proliferating cells, particularly cancer cells (various lines)
Potency (IC₅₀ / ED₅₀) IC₅₀ values of 3.25 - 7.78 µmol/L for NO inhibition by related sesquiterpenoids from Homalomena occulta.ED₅₀ of 7.8 ± 2.5 nM (as Bullatacin) against Human Hepatocarcinoma (2.2.15) cells. ED₅₀ < 10⁻¹² µg/mL against Human Colon Cancer (HT-29) cells.

Mechanisms of Action: Visualized

The distinct signaling pathways targeted by this compound and Asimicin are illustrated below.

This compound: Anti-inflammatory Pathway

This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway in microglia. When stimulated by lipopolysaccharide (LPS), this pathway leads to the production of pro-inflammatory mediators like nitric oxide (NO).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (for degradation) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds iNOS iNOS Gene DNA->iNOS Transcription NO Nitric Oxide (NO) (Pro-inflammatory) iNOS->NO Translation & Enzymatic Action G cluster_ETC Mitochondrial Electron Transport Chain C1 Complex I C3 Complex III C1->C3 e⁻ H_plus_out H⁺ Gradient C1->H_plus_out H⁺ pump C2 Complex II C2->C3 e⁻ C4 Complex IV C3->C4 e⁻ C3->H_plus_out H⁺ pump C4->H_plus_out Apoptosis Apoptosis C4->Apoptosis ROS generation (side effect) C5 ATP Synthase ATP ATP (Cellular Energy) C5->ATP Produces Asimicin Asimicin Asimicin->C1 Potent Inhibition NADH NADH NADH->C1 e⁻ H_plus_out->C5 Drives ATP->Apoptosis Depletion leads to

References

A Researcher's Guide to Validating Bullatantriol as a Specific Mitochondrial Complex I Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the precise validation of a compound's mechanism of action is paramount. This guide provides a comprehensive framework for assessing the specificity of a putative mitochondrial complex I inhibitor, using the hypothetical compound Bullatantriol as an example. By comparing its effects to well-characterized inhibitors of the electron transport chain (ETC), researchers can rigorously determine its specific site of action.

Comparative Inhibitors: The Essential Controls

A critical step in validating a new inhibitor is to compare its activity against a panel of known specific inhibitors for each complex in the electron transport chain. These compounds serve as positive and negative controls, allowing for the precise determination of this compound's target.

InhibitorTarget ComplexMechanism of Action
Rotenone Complex IBinds to the quinone-binding site, preventing the transfer of electrons from NADH to ubiquinone.
Piericidin A Complex IA competitive inhibitor of ubiquinone, blocking the electron flow within Complex I.
Malonate Complex IIA competitive inhibitor of succinate (B1194679) dehydrogenase, blocking the oxidation of succinate.
Antimycin A Complex IIIBinds to the Qi site of cytochrome c reductase, inhibiting the oxidation of ubiquinol.
Sodium Azide Complex IVInhibits cytochrome c oxidase by binding to the heme a3-CuB binuclear center.
Oligomycin Complex V (ATP Synthase)Binds to the F0 subunit, blocking the proton channel and inhibiting ATP synthesis.
This compound Hypothesized: Complex ITo be determined through the following experimental protocols.

Experimental Protocols for Validating Specificity

To validate this compound as a specific Complex I inhibitor, a series of experiments measuring mitochondrial function are required. These assays are designed to isolate the effects of the compound on different segments of the electron transport chain.

Oxygen Consumption Rate (OCR) Assays in Live Cells or Isolated Mitochondria

This assay, often performed using a Seahorse XF Analyzer, provides a real-time measurement of mitochondrial respiration. By sequentially injecting this compound and a series of known ETC inhibitors, its specific point of action can be elucidated.

Protocol:

  • Cell Seeding: Plate cells (e.g., HeLa, HepG2, or primary cells) in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Assay Preparation: The day of the assay, replace the growth medium with a low-buffer assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate in a non-CO2 incubator for 1 hour.

  • Compound Loading: Load the injector ports of the sensor cartridge with the compounds for sequential injection:

    • Port A: this compound (or vehicle control)

    • Port B: Oligomycin (to inhibit ATP synthase and measure proton leak)

    • Port C: FCCP (a protonophore to uncouple the ETC and measure maximal respiration)

    • Port D: Rotenone & Antimycin A (to shut down Complex I and III, respectively, and measure non-mitochondrial oxygen consumption)

  • Seahorse XF Analysis: Place the cell culture plate in the Seahorse XF Analyzer and run the assay. The instrument will measure the OCR before and after each injection.

Specificity Confirmation Protocol:

A key experiment to confirm Complex I specificity involves the use of a Complex II substrate.

  • Follow the protocol above, but inject this compound in Port A .

  • In Port B , inject a Complex II substrate like succinate (along with a cell-permeabilizing agent like digitonin (B1670571) if using whole cells).

  • If this compound is a specific Complex I inhibitor, the addition of succinate should rescue the OCR by bypassing Complex I and feeding electrons directly into Complex II.

Isolated Mitochondrial Complex Activity Assays

These are spectrophotometric assays that measure the enzymatic activity of each individual complex in mitochondrial lysates. For validation, this compound should selectively inhibit the activity of Complex I while having no significant effect on Complexes II, III, and IV.

Protocol for Complex I (NADH:Ubiquinone Oxidoreductase) Activity:

  • Mitochondrial Isolation: Isolate mitochondria from cells or tissue using differential centrifugation.

  • Reaction Mixture: Prepare a reaction buffer containing buffer (e.g., potassium phosphate), NADH, and ubiquinone.

  • Initiate Reaction: Add the mitochondrial lysate to the reaction mixture to start the reaction.

  • Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Inhibition Assay: Pre-incubate the mitochondrial lysate with varying concentrations of this compound before adding NADH to determine the IC50 value.

Similar specific assays exist for measuring the activity of Complex II (Succinate Dehydrogenase), Complex III (Cytochrome c Reductase), and Complex IV (Cytochrome c Oxidase), typically involving the monitoring of the reduction or oxidation of specific substrates or electron acceptors.

Data Presentation and Interpretation

The quantitative data from these experiments should be summarized to compare the inhibitory profile of this compound with established inhibitors.

Table 2: Comparative IC50 Values (µM) for ETC Complex Activity

CompoundComplex IComplex IIComplex IIIComplex IV
Rotenone 0.01> 100> 100> 100
Malonate > 10050> 100> 100
Antimycin A > 100> 1000.05> 100
This compound (Hypothetical Data) 0.5 > 100 > 100 > 100

Interpretation: For this compound to be considered a specific Complex I inhibitor, the experimental data should show a low IC50 value for Complex I activity and significantly higher (ideally no inhibition at high concentrations) IC50 values for Complexes II, III, and IV, similar to the profile of Rotenone.

Mandatory Visualizations

Electron Transport Chain and Inhibitor Targets

cluster_Mito Inner Mitochondrial Membrane cluster_ETC NADH NADH C1 Complex I NADH->C1 Succinate Succinate C2 Complex II Succinate->C2 O2 O₂ C4 Complex IV O2->C4 H2O H₂O ADP ADP + Pi C5 Complex V (ATP Synthase) ADP->C5 ATP ATP Q Q C1->Q C2->Q C3 Complex III Q->C3 CytC Cyt c C3->CytC CytC->C4 C4->H2O C5->ATP This compound This compound This compound->C1 Rotenone Rotenone Rotenone->C1 Malonate Malonate Malonate->C2 AntimycinA Antimycin A AntimycinA->C3 Azide Azide Azide->C4 Oligomycin Oligomycin Oligomycin->C5 cluster_Workflow Seahorse XF Assay Workflow for Specificity Validation Start Baseline OCR Measurement Inject_Bulla Inject this compound Start->Inject_Bulla Measure1 Measure OCR (Expect Decrease) Inject_Bulla->Measure1 Inject_Succ Inject Succinate (Complex II Substrate) Measure1->Inject_Succ Measure2 Measure OCR (Expect Rescue/Increase) Inject_Succ->Measure2 Inject_AA Inject Antimycin A (Complex III Inhibitor) Measure2->Inject_AA Measure3 Measure OCR (Expect Decrease) Inject_AA->Measure3 cluster_Logic Validation Logic for this compound Specificity Screen Initial Screen: This compound inhibits OCR Question1 Is OCR rescued by Complex II substrate (Succinate)? Screen->Question1 Yes1 Yes Question1->Yes1   No1 No Question1->No1   Question2 Does this compound inhibit isolated Complex I activity? Yes1->Question2 Conclusion_Not_Specific Conclusion: Not a specific Complex I inhibitor. May target downstream complexes or have off-target effects. No1->Conclusion_Not_Specific Yes2 Yes Question2->Yes2   No2 No Question2->No2   Question3 Does this compound inhibit isolated Complex II, III, or IV? Yes2->Question3 No2->Conclusion_Not_Specific Yes3 Yes Question3->Yes3   No3 No Question3->No3   Yes3->Conclusion_Not_Specific Conclusion_Specific Conclusion: This compound is a specific Complex I inhibitor. No3->Conclusion_Specific

Safety Operating Guide

Safe Disposal of Bullatantriol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is limited specific safety and disposal information publicly available for Bullatantriol. The following guidelines are based on general best practices for the disposal of laboratory chemicals and data for structurally similar compounds. Researchers must consult their institution's Environmental Health & Safety (EH&S) department for specific disposal protocols and adhere to all local, state, and federal regulations.

This guide provides essential safety and logistical information for the proper disposal of this compound, a sesquiterpenoid isolated from Homalomena species.[1] Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Quantitative Data for Risk Assessment

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following table includes data for 1,2,4-Butanetriol, a compound with a similar triol functional group, to provide an indication of potential physical and chemical properties. This information is for estimation purposes only.

PropertyValue (for 1,2,4-Butanetriol as a proxy)Source(s)
Molecular Formula C15H28O3 (this compound)[1]
Molecular Weight 256.38 g/mol (this compound)[1]
Boiling Point 190-191 °C @ 18 mmHg[2]
Flash Point > 112 °C[2]
Specific Gravity 1.010 g/mL
Appearance Dark yellow liquid
Solubility No information available

Experimental Protocol: Step-by-Step Disposal of this compound Waste

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Conduct all handling and disposal procedures in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.

2. Waste Segregation and Collection:

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), concentration, and the date of accumulation.

    • Do not mix this compound waste with other incompatible waste streams. Store separately from acids, bases, and oxidizing agents.

    • Ensure the container cap is securely fastened when not in use.

  • Solid Waste:

    • Dispose of chemically contaminated solid waste, such as gloves, absorbent paper, and empty vials, in a separate, clearly labeled hazardous waste bag.

    • For disposal of the original chemical container, triple-rinse it with a suitable solvent. The rinsate must be collected and treated as hazardous liquid waste. After rinsing, the container may be disposed of in the regular trash, depending on institutional policies.

3. Storage of Hazardous Waste:

  • Store the hazardous waste container in a designated, secure area away from general laboratory traffic.

  • Utilize secondary containment, such as a lab tray, to capture any potential leaks or spills. The secondary container should be able to hold 110% of the volume of the primary container.

  • Adhere to institutional limits on the quantity of hazardous waste stored and the maximum accumulation time (e.g., 90 days).

4. Arranging for Disposal:

  • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for the hazardous waste.

  • Complete all required waste disposal forms or tags as per your institution's procedures.

5. Spill Management:

  • In the event of a spill, absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand.

  • Collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.

  • Clean the spill area thoroughly.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type 2. Identify Waste Type ppe->waste_type liquid_waste 3a. Collect in Labeled, Compatible Liquid Waste Container waste_type->liquid_waste Liquid solid_waste 3b. Place in Labeled Solid Waste Bag waste_type->solid_waste Solid storage 4. Store in Designated Secondary Containment Area liquid_waste->storage solid_waste->storage pickup 5. Contact EH&S for Waste Pickup storage->pickup end End: Waste Disposed by EH&S pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Bullatantriol

Author: BenchChem Technical Support Team. Date: December 2025

Bullatantriol is a sesquiterpenoid, a class of organic compounds that can exhibit a range of biological activities and potential hazards.[1] In the absence of specific data, a cautious approach is paramount to ensure personnel safety.

Chemical and Physical Properties of this compound

Below is a summary of the known properties of this compound. The lack of extensive data underscores the need for careful handling.

PropertyValueSource
Molecular Formula C15H28O3[1]
Molecular Weight 256.38 g/mol [1]
Synonyms (+)-Bullatantriol, CHEBI:132904[1]
Chemical Class Sesquiterpenoid, Triol[1]
Appearance Not specified (Assume solid powder)
Odor Not specified (Assume odorless)
Solubility Not specified

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory when handling this compound due to its unknown hazard profile. The following table outlines the recommended PPE.

Body PartRequired PPESpecifications and Rationale
Hands Double Nitrile GlovesProvides a robust barrier against skin contact. Double gloving is recommended to protect against undetected punctures or tears.
Eyes/Face Safety Goggles and Face ShieldSafety goggles protect against splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Body Laboratory CoatA fully buttoned lab coat protects skin and personal clothing from contamination.
Respiratory Chemical Fume HoodAll handling of this compound, especially in solid form, must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.

Operational Plan for Handling this compound

A systematic approach from receipt to disposal is critical for safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.

  • The storage container must be clearly labeled with the compound's name and appropriate hazard warnings (e.g., "Unknown Hazards - Handle with Extreme Caution").

  • Store in a secondary containment vessel.

2. Handling and Experimental Procedures:

  • All work with this compound must be performed within a certified chemical fume hood.

  • Before beginning work, ensure all required PPE is correctly donned.

  • Use dedicated spatulas and weighing instruments.

  • When preparing solutions, slowly add the solvent to the solid to prevent splashing.

  • Avoid the generation of dust.

3. Spill and Emergency Procedures:

  • Small Spills (Solid):

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.

    • Carefully sweep the material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the entire laboratory area.

    • Immediately contact your institution's EHS or emergency response team.

  • Accidental Exposure:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops.

    • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect all solid waste, including unused compound, contaminated gloves, and weighing paper, in a clearly labeled and sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and appropriate chemical waste container.

  • Follow all institutional, local, and national regulations for hazardous waste disposal.

Visualized Workflows

The following diagrams illustrate the general workflow for handling a novel chemical and the decision-making process for PPE selection.

cluster_planning Planning and Preparation cluster_execution Experimental Execution cluster_cleanup Post-Experiment Risk Assessment Risk Assessment Develop SOP Develop Standard Operating Procedure Risk Assessment->Develop SOP Review Literature Review Available Literature Review Literature->Risk Assessment Consult EHS Consult Institutional EHS Consult EHS->Risk Assessment Assemble PPE Assemble Required PPE Develop SOP->Assemble PPE Don PPE Don PPE Assemble PPE->Don PPE Conduct Experiment in Fume Hood Conduct Experiment in Fume Hood Don PPE->Conduct Experiment in Fume Hood Segregate Waste Segregate Hazardous Waste Conduct Experiment in Fume Hood->Segregate Waste Decontaminate Work Area Decontaminate Work Area Segregate Waste->Decontaminate Work Area Dispose of Waste Dispose of Waste via EHS Decontaminate Work Area->Dispose of Waste Doff PPE Doff PPE Correctly Dispose of Waste->Doff PPE Document Experiment Document Experiment and Observations Doff PPE->Document Experiment

General workflow for safely handling a new chemical compound.

start Is a specific SDS available? yes_sds Follow SDS recommendations for PPE start->yes_sds Yes no_sds Treat as hazardous start->no_sds No inhalation_risk Potential for inhalation? no_sds->inhalation_risk skin_contact_risk Potential for skin contact? no_sds->skin_contact_risk eye_splash_risk Potential for eye splash? no_sds->eye_splash_risk respirator Use fume hood or respirator inhalation_risk->respirator Yes no_respirator Standard ventilation may suffice (Consult EHS) inhalation_risk->no_respirator No gloves Wear double nitrile gloves skin_contact_risk->gloves Yes no_gloves Standard gloves (Consult EHS) skin_contact_risk->no_gloves No goggles_shield Wear safety goggles and face shield eye_splash_risk->goggles_shield Yes goggles Wear safety goggles eye_splash_risk->goggles No

Decision-making for PPE selection with unknown hazards.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。